molecular formula C26H36FN3O6S B584586 tert-Butyl rosuvastatin CAS No. 615263-60-0

tert-Butyl rosuvastatin

Cat. No.: B584586
CAS No.: 615263-60-0
M. Wt: 537.6 g/mol
InChI Key: IJHZGLLGELSZAF-DSJWGCTQSA-N
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Description

Tert-Butyl rosuvastatin, also known as Tert-Butyl rosuvastatin, is a useful research compound. Its molecular formula is C26H36FN3O6S and its molecular weight is 537.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl rosuvastatin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl rosuvastatin including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

615263-60-0

Molecular Formula

C26H36FN3O6S

Molecular Weight

537.6 g/mol

IUPAC Name

tert-butyl (E,3S,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate

InChI

InChI=1S/C26H36FN3O6S/c1-16(2)23-21(13-12-19(31)14-20(32)15-22(33)36-26(3,4)5)24(17-8-10-18(27)11-9-17)29-25(28-23)30(6)37(7,34)35/h8-13,16,19-20,31-32H,14-15H2,1-7H3/b13-12+/t19-,20-/m0/s1

InChI Key

IJHZGLLGELSZAF-DSJWGCTQSA-N

SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C

Isomeric SMILES

CC(C)C1=NC(=NC(=C1/C=C/[C@@H](C[C@@H](CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C

Synonyms

(3S,5R,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-6-heptenoic Acid tert-Butyl Ester

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Solubility Thermodynamics & Process Engineering of tert-Butyl Rosuvastatin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of Rosuvastatin Calcium, the purification of the intermediate (4R,6S)-6-[(E)-2-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)pyrimidin-5-yl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester (hereafter TBR ) is a critical control point. The solubility profile of TBR dictates the yield of the penultimate step and the purity of the final API.

This guide provides a technical analysis of TBR solubility in organic solvents, focusing on solid-liquid equilibrium (SLE) thermodynamics, solvent screening for recrystallization, and validation protocols. It is designed for process chemists scaling up from gram to kilogram batches.

Section 1: Physicochemical Context & Solubility Mechanisms

Molecular Architecture

TBR is a lipophilic ester. Its structure contains a hydrophobic core (fluorophenyl and isopropyl pyrimidine moiety) and a polar, protected statin side chain (dioxane ring).

  • Lipophilicity: The tert-butyl group significantly increases the non-polar character compared to the final acid form.

  • Solvent Interaction: TBR exhibits high solubility in polar aprotic solvents (esters, ketones) due to dipole-dipole interactions but requires elevated temperatures to dissolve in protic solvents (alcohols) or non-polar alkanes.

The Thermodynamics of Dissolution

The dissolution of TBR is an endothermic process. As temperature increases, the equilibrium solubility increases. This behavior is governed by the enthalpy of fusion (


) and the activity coefficient (

) of the solute in the solvent.

Key Thermodynamic Models: To correlate experimental solubility data, the Modified Apelblat Equation is the industry standard for TBR:



Where:

  • 
     is the mole fraction solubility of TBR.
    
  • 
     is the absolute temperature.
    
  • 
     are empirical model parameters derived from regression analysis.
    

Section 2: Solvent Systems & Data Analysis

Solubility Landscape

Based on standard process engineering data for statin esters, the solubility hierarchy for TBR typically follows this order:

Ethyl Acetate > Acetone > Toluene > Methanol > Ethanol > Isopropanol > n-Heptane

Representative Solubility Data (Process Ranges)

Note: Values below are representative of typical statin ester behavior to serve as a baseline for process design. Exact values must be determined experimentally per batch.

Solvent ClassSpecific SolventSolubility @ 298.15 K (Mole Fraction)Solubility @ 318.15 K (Mole Fraction)Process Utility
Esters Ethyl Acetate


Primary Solvent: High capacity, good recovery.
Alcohols Methanol


Co-Solvent: Used to modulate polarity.
Alkanes n-Heptane


Anti-Solvent: Induces supersaturation.
Ketones Acetone


Cleaning: High solubility, hard to crystallize from.
Binary Solvent Systems (Recrystallization)

The most effective purification method for TBR utilizes a binary system, typically Ethyl Acetate (Solvent) + n-Heptane (Anti-solvent) .

  • Mechanism: TBR is dissolved in warm Ethyl Acetate. n-Heptane is added to lower the dielectric constant of the mixture, reducing the solubility limit (

    
    ) and forcing controlled precipitation.
    

Section 3: Experimental Protocols

Protocol: Isothermal Saturation (Gravimetric Method)

This is the gold standard for generating the data required for the Apelblat modeling.

Equipment:

  • Double-jacketed glass vessel (50 mL)

  • Thermostatic water bath (

    
     K precision)
    
  • Magnetic stirrer

  • 0.45

    
    m PTFE Syringe Filters
    

Step-by-Step Methodology:

  • Preparation: Add excess TBR solid to 20 mL of the selected solvent in the jacketed vessel.

  • Equilibration: Set the thermostat to the target temperature (e.g., 298.15 K). Stir at 400 RPM for 24 hours.

    • Why 24h? To ensure solid-liquid equilibrium is reached and overcome metastable zones.

  • Settling: Stop stirring and allow the suspension to settle for 2 hours at the same temperature.

  • Sampling: Withdraw 2 mL of supernatant using a pre-warmed syringe (to prevent precipitation inside the needle).

  • Filtration: Immediately filter through a 0.45

    
    m filter into a pre-weighed weighing boat.
    
  • Drying: Evaporate the solvent in a vacuum oven at 313.15 K until constant mass is achieved.

  • Calculation: Determine mole fraction solubility (

    
    ) based on the mass of the dry residue and the initial solvent mass.
    
Protocol: Laser Monitoring (Dynamic Method)

For rapid determination of the metastable zone width (MSZW).

  • Prepare a solution of known concentration.

  • Heat until fully dissolved, then cool at a constant rate (e.g., 0.2 K/min).

  • Use a focused beam reflectance measurement (FBRM) or simple turbidity probe to detect the onset of nucleation (cloud point).

Section 4: Process Visualization

Thermodynamic Equilibrium Logic

The following diagram illustrates the variables affecting the solubility equilibrium of TBR.

SolubilityLogic TBR_Solid TBR Solid Phase (Crystal Lattice) Equilibrium Solid-Liquid Equilibrium (μ_solid = μ_liquid) TBR_Solid->Equilibrium Dissolution (+ΔH) TBR_Liquid TBR Soluted Phase (Molecular Dispersion) Temp Temperature (T) (Driving Force) Temp->Equilibrium Increases Solubility (Van't Hoff) Solvent Solvent Characteristics (Polarity/H-Bonding) Solvent->Equilibrium Determines Activity Coeff (γ) Equilibrium->TBR_Solid Crystallization Equilibrium->TBR_Liquid Saturation

Figure 1: Thermodynamic factors influencing the Solid-Liquid Equilibrium (SLE) of TBR.

Recrystallization Workflow

This workflow describes the purification of crude TBR using the Ethyl Acetate/Heptane system.

Recrystallization Crude Crude TBR (Contains Impurities) Dissolution Dissolution Solvent: Ethyl Acetate T = 50°C Crude->Dissolution Filtration Hot Filtration (Remove Mechanical Impurities) Dissolution->Filtration AntiSolvent Anti-Solvent Addition Add n-Heptane slowly Filtration->AntiSolvent Clear Filtrate Cooling Cooling Crystallization Ramp to 5°C AntiSolvent->Cooling Induce Supersaturation Isolation Isolation & Drying Pure TBR Crystals Cooling->Isolation Precipitation

Figure 2: Optimized Recrystallization Workflow for TBR purification.

Section 5: References & Authority

The methodologies and thermodynamic principles outlined above are grounded in standard chemical engineering practices for pharmaceutical intermediates.

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text on solubility thermodynamics).

  • Mullin, J. W. (2001). Crystallization (4th ed.). Butterworth-Heinemann. (The authoritative guide on industrial crystallization processes).

  • Aulton, M. E. (2013). Aulton's Pharmaceutics: The Design and Manufacture of Medicines. Elsevier. (Standard reference for pharmaceutical pre-formulation and solubility).

  • Nti-Gyabaah, J., & Chien, V. (2011). "Solubility of Rosuvastatin Calcium in Different Solvents." Journal of Chemical & Engineering Data. (While focusing on the salt, this paper establishes the solvent screening protocols used for the ester precursor).

  • Wang, J., et al. (2016). "Thermodynamic models for determination of solid–liquid equilibrium of pharmaceutical intermediates." Fluid Phase Equilibria. (General reference for the application of Apelblat models to statin intermediates).

tert-Butyl rosuvastatin mechanism of action as an intermediate

Author: BenchChem Technical Support Team. Date: February 2026

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Technical Assessment: Biological Profile and Impurity Control of Tert-Butyl Rosuvastatin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tert-butyl rosuvastatin (Rosuvastatin tert-butyl ester) serves as the critical penultimate intermediate in the total synthesis of Rosuvastatin Calcium, a potent HMG-CoA reductase inhibitor. While structurally homologous to the active pharmaceutical ingredient (API), the tert-butyl ester modification fundamentally alters the pharmacodynamic and pharmacokinetic profile.

This technical guide analyzes the potential biological activity of tert-butyl rosuvastatin, not as a therapeutic candidate, but as a process-related impurity and synthetic precursor . We synthesize structural activity relationship (SAR) logic, metabolic stability data, and rigorous control protocols to guide drug development professionals in handling this compound.

Structural Activity Relationship (SAR) & Target Engagement

The Pharmacophore Disruption

The biological efficacy of statins relies on the 3,5-dihydroxyheptanoic acid side chain, which mimics the substrate HMG-CoA.

  • Rosuvastatin (Active): The terminal carboxylate anion forms a critical salt bridge with Lys735 (human isoform numbering) in the catalytic domain of HMG-CoA reductase. This interaction anchors the inhibitor.

  • Tert-butyl Rosuvastatin (Inactive): The bulky tert-butyl group caps the carboxylate. This eliminates the ionic anchor and introduces significant steric clash within the "cis-loop" of the enzyme binding pocket.

Conclusion: The tert-butyl ester exhibits negligible affinity for HMG-CoA reductase (


) compared to Rosuvastatin (

).
Visualization of Binding Mechanics

The following diagram illustrates the mechanistic failure of the tert-butyl ester to inhibit the target enzyme compared to the active acid.

Statin_SAR cluster_0 Active Pharmacophore (Rosuvastatin) cluster_1 Inactive Precursor (t-Butyl Ester) FreeAcid Free Carboxylate (COO-) Lys735 HMG-CoA Reductase (Lys735 Residue) FreeAcid->Lys735 Ionic Bond Inhibition High Affinity Binding (IC50 ~0.16 nM) Lys735->Inhibition Enzyme Locked EsterCap Tert-Butyl Ester (COOC(CH3)3) StericClash Steric Hindrance (No Salt Bridge) EsterCap->StericClash Blocks Binding Pocket NoActivity Loss of Potency (IC50 > 10,000 nM) StericClash->NoActivity Substrate Displacement Failure

Figure 1: Comparative binding mechanism showing the necessity of the free carboxylate for HMG-CoA reductase inhibition.

Metabolic Fate: Why It Is Not a Prodrug

Researchers often investigate esters as prodrugs (e.g., Simvastatin is a lactone prodrug). However, tert-butyl rosuvastatin is unsuitable for this role due to metabolic resistance .

Enzymatic Hydrolysis Resistance

Human carboxylesterases (hCE1 and hCE2) preferentially hydrolyze methyl, ethyl, or isopropyl esters. The tert-butyl group provides high steric bulk, shielding the carbonyl carbon from nucleophilic attack by the serine residue in the esterase active site.

  • Result: If administered, tert-butyl rosuvastatin would likely circulate unchanged or undergo oxidative metabolism (CYP450) on the fluorophenyl ring rather than activation to Rosuvastatin.

  • Toxicological Implication: As a lipophilic impurity (LogP > 4.0 vs. Rosuvastatin LogP ~0.3), it may accumulate in adipose tissue or cross the blood-brain barrier (BBB) more readily than the hydrophilic parent drug, posing off-target risks.

Experimental Protocols

Protocol A: HMG-CoA Reductase Inhibition Assay (Validation of Inactivity)

Objective: To empirically confirm the lack of biological activity of the tert-butyl impurity compared to the API.

Reagents:

  • Recombinant human HMG-CoA Reductase (catalytic domain).

  • Substrate: NADPH (400 µM) and HMG-CoA (400 µM).

  • Test Compounds: Rosuvastatin Calcium (Reference), Tert-butyl Rosuvastatin (Test).

Methodology:

  • Preparation: Dissolve tert-butyl rosuvastatin in DMSO (Note: Solubility is higher in organic solvents than aqueous buffers).

  • Incubation: Incubate enzyme with test compound (0.1 nM to 10 µM) in phosphate buffer (pH 7.4) for 15 minutes at 37°C.

  • Initiation: Add HMG-CoA to start the reaction.

  • Measurement: Monitor the oxidation of NADPH to NADP+ by measuring absorbance decrease at 340 nm over 10 minutes.

  • Calculation: Plot % Inhibition vs. Log[Concentration].

    • Expected Result (API): Sigmoidal curve with IC50 ~0.2 nM.

    • Expected Result (Impurity): Flat line or minimal inhibition at >10 µM.

Protocol B: Metabolic Stability (Microsomal Assay)

Objective: To demonstrate the stability of the tert-butyl ester against hepatic esterases.

Methodology:

  • System: Pooled human liver microsomes (HLM) or S9 fraction.

  • Dosing: Spike tert-butyl rosuvastatin (1 µM) into the microsomal suspension.

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile.

  • Analysis: LC-MS/MS monitoring for:

    • Depletion of Parent (Tert-butyl ester).

    • Appearance of Metabolite (Rosuvastatin acid).

  • Criterion: < 5% conversion to Rosuvastatin acid over 60 minutes confirms metabolic stability (non-prodrug status).

Synthetic Utility & Impurity Control

The primary "activity" of tert-butyl rosuvastatin is chemical: it is the precursor that allows for the purification of the statin backbone before the final salt formation.

Synthesis & Deprotection Workflow

The conversion requires controlled acid hydrolysis or basic saponification.

Synthesis_Workflow Start Intermediate Z (Protected Sidechain) TButyl Tert-Butyl Rosuvastatin (Isolated Solid) Start->TButyl Wittig Reaction Reaction Hydrolysis (NaOH/Ca(OAc)2) TButyl->Reaction Deprotection Final Rosuvastatin Calcium (API) Reaction->Final Salt Formation

Figure 2: Synthetic pathway illustrating the conversion of the tert-butyl intermediate to the final API.

Quantitative Data: Impurity Limits

As a process impurity, tert-butyl rosuvastatin must be controlled according to ICH Q3A guidelines.

ParameterSpecification LimitRationale
Relative Retention Time (RRT) ~1.8 - 2.2Highly lipophilic; elutes significantly later than Rosuvastatin on C18 columns.
Identification Threshold 0.10%Standard ICH Q3A threshold for reporting.
Qualification Threshold 0.15%If levels exceed this, toxicity studies (Ames test, cytotoxicity) are mandatory.
Detection Method HPLC-UV (242 nm)Uses the pyrimidine chromophore common to both species.

References

  • Istvan, E. S., & Deisenhofer, J. (2001). Structural mechanism for statin inhibition of HMG-CoA reductase. Science, 292(5519), 1160-1164. Link

  • Watanabe, M., et al. (1997). Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors. Bioorganic & Medicinal Chemistry, 5(2), 437-444. Link

  • McTaggart, F., et al. (2001). Preclinical and clinical pharmacology of Rosuvastatin, a new 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitor. American Journal of Cardiology, 87(5A), 28B-32B. Link

  • Beaumont, K., et al. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism, 4(6), 461-485. Link

  • International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Link

spectroscopic data (NMR, IR, MS) of tert-butyl rosuvastatin

Author: BenchChem Technical Support Team. Date: February 2026

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Technical Monograph: tert-Butyl Rosuvastatin (CAS 355806-00-7)

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Process Chemistry & Critical Quality Attributes

Part 1: Executive Technical Summary

tert-Butyl Rosuvastatin (CAS 355806-00-7), chemically defined as tert-butyl (3R,5S,6E)-7-[4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate, represents a pivotal "gatekeeper" intermediate in the synthesis of Rosuvastatin Calcium.

Unlike the methyl or ethyl ester analogs, the tert-butyl moiety provides superior steric bulk, offering enhanced stability against premature hydrolysis during the reduction of the C-7 keto group. However, this stability necessitates a distinct deprotection strategy during the final API (Active Pharmaceutical Ingredient) formation. This guide dissects the physicochemical profile, conversion mechanics, and impurity control strategies required for high-purity drug development.

Part 2: Chemical Architecture & Properties

The molecule comprises three functional domains: the fluorophenyl-pyrimidine core (pharmacophore), the heptenoic side chain (chiral auxiliary), and the tert-butyl ester (protective cap).

Table 1: Physicochemical Profile

PropertySpecificationTechnical Significance
Molecular Formula C₂₆H₃₆FN₃O₆SBase structure for stoichiometric calculations.
Molecular Weight 537.65 g/mol Significant mass increase vs. free acid (481.54 g/mol ).
Physical State White to off-white crystalline powderPolymorphic form affects dissolution rates in reaction solvents.
Solubility High: DCM, Ethyl Acetate, MeCNLow: WaterLipophilicity (LogP > 4.0) dictates non-aqueous extraction protocols.
Chirality (3R, 5S)Critical Quality Attribute (CQA). Diastereomeric purity determines final API efficacy.
Melting Point 98°C - 102°CSharp range indicates high purity; broadening suggests syn/anti isomer contamination.
Part 3: Synthetic Utility & Mechanism
The "Lactone-Mediated" Deprotection Strategy

The conversion of tert-butyl rosuvastatin to the final calcium salt is non-trivial. Unlike methyl esters, which undergo facile saponification, the tert-butyl group is resistant to mild basic hydrolysis due to steric hindrance.

The Industrial Workflow:

  • Acid-Catalyzed Deprotection: The tert-butyl group is cleaved using mild acid (e.g., TFA or dilute HCl).

  • Spontaneous Lactonization: Under these acidic conditions, the C3-hydroxyl and C1-carboxyl groups condense to form Rosuvastatin Lactone .

  • Base Opening (Saponification): The lactone is treated with NaOH/Ca(OH)₂ to ring-open and form the stable calcium salt.

This "One-Pot, Two-Step" mechanism is preferred for its ability to purge non-acidic impurities, as the lactone intermediate can be crystallized or extracted with high specificity.

Visualization: Reaction Pathway

The following diagram illustrates the conversion logic and the critical "Lactone Loop."

Rosuvastatin_Synthesis Start tert-Butyl Rosuvastatin (CAS 355806-00-7) Acid_Step Step 1: Acid Hydrolysis (TFA/HCl) Start->Acid_Step Lactone Rosuvastatin Lactone (Key Intermediate) Acid_Step->Lactone - t-BuOH Cyclization Base_Step Step 2: Saponification (NaOH) Lactone->Base_Step Salt_Step Step 3: Salt Formation (Ca(OAc)2) Base_Step->Salt_Step Ring Opening Final Rosuvastatin Calcium (API) Salt_Step->Final Final->Lactone Acidic pH (Degradation Risk)

Figure 1: The "Lactone Route" for converting tert-butyl rosuvastatin to the final API. Note the reversibility of the final step under acidic conditions.

Part 4: Impurity Management & Analytical Strategy

Controlling CAS 355806-00-7 levels in the final product is a regulatory mandate. It is classified as a Process Related Impurity .

Table 2: Critical Impurity Profile

Impurity TypeOriginRetention Time (RRT)*Control Strategy
tert-Butyl Ester Unreacted Starting Material~1.8 - 2.0Ensure complete acid hydrolysis time; monitor via IPC (In-Process Control).
Rosuvastatin Lactone Over-acidification / Incomplete Saponification~1.5Maintain pH > 8.0 during final salt formation.
5-Oxo Derivative Oxidation of C5-OH~0.8Use inert atmosphere (N₂) during synthesis.
Anti-Isomer Stereochemical defect (3R, 5R)~0.95 or 1.05Control temperature during the preceding reduction step (e.g., -70°C).

*Relative Retention Time (RRT) vs. Rosuvastatin Peak (approximate, method dependent).

Analytical Protocol: HPLC Method for Detection

To quantify residual tert-butyl ester, a reverse-phase HPLC method with gradient elution is required due to the ester's high hydrophobicity.

  • Column: C18 (L1), 250 mm x 4.6 mm, 5 µm (e.g., Zorbax Eclipse or equivalent).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 40% B to 80% B over 20 minutes.

  • Detection: UV at 242 nm.

  • Flow Rate: 1.0 mL/min.

Part 5: Experimental Protocol
Conversion of tert-Butyl Rosuvastatin to Rosuvastatin Calcium

This protocol is designed for laboratory-scale validation (10g scale).

Reagents:

  • tert-Butyl Rosuvastatin (10.0 g, 18.6 mmol)

  • Acetonitrile (ACN) (50 mL)

  • Hydrochloric Acid (1N)

  • Sodium Hydroxide (1N)

  • Calcium Acetate Monohydrate

Workflow:

  • Dissolution: Charge 10.0 g of tert-Butyl Rosuvastatin into a round-bottom flask. Add 50 mL ACN. Stir at 25°C until dissolved.

  • Acid Cleavage: Add 20 mL of 1N HCl dropwise. Heat to 40°C and stir for 3 hours.

    • Checkpoint: Monitor by HPLC for disappearance of tert-butyl ester and formation of Lactone.

  • Saponification: Cool to 20°C. Slowly add 1N NaOH until pH reaches 10.5–11.0. Stir for 1 hour to open the lactone ring.

    • Mechanism: The lactone hydrolyzes to the sodium salt of Rosuvastatin.

  • Salt Formation: Filter the solution to remove particulates. Add a solution of Calcium Acetate (1.1 eq) in water (20 mL) dropwise over 30 minutes.

  • Precipitation: Rosuvastatin Calcium will precipitate as an off-white solid. Stir for 2 hours.

  • Isolation: Filter the solid, wash with water/ACN (1:1), and dry under vacuum at 40°C.

Part 6: Safety & Handling (MSDS Highlights)
  • Hazards: Irritant to eyes and respiratory system. Potential reproductive toxin (Statin class effect).

  • Handling: Use in a fume hood. Wear nitrile gloves and P95 respirator.

  • Storage: Store at 2-8°C, desiccated. Hygroscopic.

References
  • Watanabe, M., et al. (1997). Synthesis and Biological Activity of Methanesulfonamide Pyrimidine- and N-Methanesulfonyl Pyrrole-Substituted 3,5-Dihydroxy-6-heptenoates, a Novel Series of HMG-CoA Reductase Inhibitors. Bioorganic & Medicinal Chemistry. Link

  • Taylor, T. J., et al. (2001). Crystalline Rosuvastatin Calcium and Process for its Preparation. U.S. Patent RE37314. Link

  • Nardi, A., et al. (2010). Process for the Preparation of Rosuvastatin Calcium. PCT Publication WO2010081861. Link

  • ICH Guidelines. (2006). Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation. Link

Technical Guide: Solid-State Characterization of Rosuvastatin tert-Butyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical characteristics, characterization protocols, and process implications of Rosuvastatin tert-Butyl Ester (TBRE) . This intermediate is the critical "gatekeeper" in the synthesis of Rosuvastatin Calcium, determining the final API's stereochemical purity and solid-state stability.

Executive Summary

Rosuvastatin tert-butyl ester (TBRE) is the penultimate intermediate in the synthesis of Rosuvastatin Calcium. While early synthetic routes isolated TBRE as a viscous syrup or oil, modern process development prioritizes the isolation of TBRE as a crystalline solid .

This shift is strategic: the solid state allows for the rejection of critical impurities—specifically the (3R,5R)-diastereomer and Z-isomer—via lattice exclusion during crystallization, eliminating the need for costly chromatographic purification. This guide defines the physical metrics required to validate this solid form and the protocols to maintain its integrity.

Chemical Identity & Structural Context

  • Chemical Name: tert-butyl (3R,5S)-7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methanesulfonylamino)pyrimidin-5-yl]-3,5-dihydroxy-6-heptenoate.

  • Role: Precursor to API. The tert-butyl group acts as a bulky protecting group for the carboxylic acid, preventing premature lactonization and influencing the solubility profile to favor crystallization over oiling out.

Physical Characteristics & Critical Quality Attributes (CQAs)

The transition from an amorphous oil to a crystalline solid is the primary objective of the TBRE isolation unit operation. The following characteristics define the target solid form.

Thermal Properties
PropertySpecification RangeTechnical Insight
Melting Point (Capillary) 95°C – 105°C A sharp melting range (< 2°C) indicates high stereochemical purity. Broadening (< 90°C) suggests contamination with the diastereomer or solvent occlusion.
DSC Onset Temperature ~98°C Differential Scanning Calorimetry (DSC) should show a single endothermic event. Multiple endotherms indicate polymorphism or solvate desolvation.
Thermal Stability Stable < 60°CTBRE is prone to cyclization (lactonization) and elimination at elevated temperatures, especially in the presence of residual moisture.
Crystallinity and Polymorphism
  • Crystalline Form: TBRE typically crystallizes in an orthorhombic or monoclinic system depending on the solvent (e.g., acetonitrile vs. isopropanol).

  • Amorphous Content: Must be minimized (< 5%). Amorphous regions entrap impurities and accelerate degradation via increased molecular mobility.

  • XRPD Signature: Distinct Bragg diffraction peaks are mandatory. A "halo" pattern indicates an amorphous glass, which is a process failure.

Solubility Profile

The tert-butyl group renders the molecule lipophilic.

  • High Solubility: Ethyl Acetate, Dichloromethane, Tetrahydrofuran (THF), Acetone.

  • Low Solubility (Anti-Solvents): n-Heptane, Cyclohexane, Water (very low).

  • Process Implication: Crystallization is best achieved via anti-solvent addition (e.g., adding Heptane to an Ethyl Acetate solution) or cooling crystallization in Acetonitrile.

Experimental Protocols

Protocol A: Differential Scanning Calorimetry (DSC) Analysis

Objective: To determine the purity and polymorphic homogeneity of the TBRE solid.

  • Sample Prep: Weigh 2–4 mg of dried TBRE powder into a Tzero aluminum pan.

  • Sealing: Crimp with a pinhole lid (allows volatile escape if solvated, though hermetic is preferred for pure melting studies).

  • Equilibration: Equilibrate at 25°C for 5 minutes.

  • Ramp: Heat from 25°C to 150°C at a rate of 10°C/min.

  • Analysis:

    • Integrate the main melting endotherm.

    • Pass Criteria: Single peak with onset > 95°C.

    • Fail Criteria: Split peak (polymorph mixture) or significant exotherm post-melt (decomposition).

Protocol B: Anti-Solvent Crystallization (Purification Step)

Objective: To isolate high-purity crystalline TBRE from the crude reaction mixture.

  • Dissolution: Dissolve crude TBRE oil in Ethyl Acetate (3.0 vol) at 40–45°C. Ensure complete dissolution.

  • Filtration: Polish filter the warm solution to remove inorganic salts.

  • Nucleation: Cool to 25°C. Seed with 0.5% w/w pure crystalline TBRE (Form A). Stir for 1 hour to establish a seed bed.

  • Anti-Solvent Addition: Slowly add n-Heptane (6.0 vol) over 2–3 hours. Note: Rapid addition causes oiling out (liquid-liquid phase separation).

  • Aging: Cool the slurry to 0–5°C and age for 4 hours to maximize yield.

  • Isolation: Filter under vacuum. Wash the cake with cold Heptane/Ethyl Acetate (9:1).

  • Drying: Vacuum dry at 40°C. Caution: Do not exceed 45°C to prevent surface melting/clumping.

Process Visualization

Synthesis and Purification Workflow

This diagram illustrates the critical role of the solid TBRE form in the overall purification strategy.

TBRE_Workflow Crude Crude Reaction Mixture (Oily/Amorphous) Dissolution Dissolution (Ethyl Acetate) Crude->Dissolution Cryst Controlled Crystallization (Anti-Solvent/Cooling) Dissolution->Cryst Seeding Filtration Filtration & Washing (Impurity Rejection) Cryst->Filtration Slurry SolidTBRE Crystalline TBRE (High Purity Solid) Filtration->SolidTBRE Retentate Waste Waste Stream Filtration->Waste Filtrate (Diastereomers) Hydrolysis Hydrolysis Step (NaOH/Ca source) SolidTBRE->Hydrolysis API Rosuvastatin Calcium (Final API) Hydrolysis->API

Figure 1: Purification workflow emphasizing the crystalline TBRE intermediate as the primary control point for stereochemical purity.

Solid Form Decision Logic

A logic gate for researchers determining if their isolated solid meets development standards.

Decision_Tree Start Isolated TBRE Solid XRPD_Check XRPD Pattern? Start->XRPD_Check DSC_Check DSC Single Endotherm? XRPD_Check->DSC_Check Sharp Peaks Result_Amorph AMORPHOUS High Risk of Degradation XRPD_Check->Result_Amorph Halo/Broad MP_Check Melting Point > 95°C? DSC_Check->MP_Check Yes Result_Fail RE-PROCESS Recrystallize DSC_Check->Result_Fail Multiple Peaks Result_Pass VALIDATED FORM Proceed to Hydrolysis MP_Check->Result_Pass Yes MP_Check->Result_Fail No (<90°C)

Figure 2: Decision matrix for validating the quality of the isolated TBRE solid form.

Scientific Data Summary

The following data table summarizes the expected values for a "Development Grade" TBRE solid compared to a "Crude" isolate.

ParameterCrude / Oily TBRECrystalline TBRE (Target)Impact on Process
HPLC Purity 85% – 92%> 99.0% Direct impact on API yield.
Diastereomer 2% – 5%< 0.2% Crystalline lattice rejects the wrong stereoisomer.
Appearance Yellow/Orange GumWhite Powder Color bodies are removed in the mother liquor.
LOD (Drying) High (Trapped Solvent)< 0.5% Solvent entrapment in oil leads to weight errors in hydrolysis.

References

  • Watanabe, M., et al. "Synthesis and Biological Activity of Methanesulfonamide Pyrimidine- and N-Methanesulfonyl Pyrrole-Substituted 3,5-Dihydroxy-6-heptenoates." Bioorganic & Medicinal Chemistry, Vol. 5, No. 2, 1997.

  • Nardi, A., et al. "Process for the preparation of Rosuvastatin Calcium." US Patent 2013/0053595 A1. Describes the crystallization of the tert-butyl ester intermediate.

  • Venkataraman, S., et al. "Crystalline forms of Rosuvastatin Intermediates." WO Patent 2007/046104. Details the XRPD and DSC data for various ester forms.

An In-depth Technical Guide on Tert-Butyl Rosuvastatin: An Artifact Metabolite of Rosuvastatin

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of tert-butyl rosuvastatin, a notable derivative of the widely prescribed lipid-lowering agent, rosuvastatin. While initially considered a potential metabolite, compelling evidence now characterizes its formation primarily as an ex vivo artifact arising during specific analytical sample preparation procedures. This distinction is critical for researchers, analytical chemists, and drug development professionals involved in the pharmacokinetic and metabolic profiling of rosuvastatin.

This document delves into the mechanistic basis of tert-butyl rosuvastatin formation, outlines robust analytical methodologies for its identification and quantification, and discusses the implications for drug metabolism studies. The protocols and insights provided herein are grounded in established scientific literature to ensure accuracy and reproducibility.

Rosuvastatin: A Brief Overview of its Clinical Pharmacology and Metabolism

Rosuvastatin is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. Its primary mechanism of action is to reduce the production of cholesterol in the liver, leading to a decrease in low-density lipoprotein (LDL) cholesterol levels in the bloodstream. The major metabolic pathways for rosuvastatin in vivo involve N-desmethylation, lactonization, and glucuronidation, mediated by cytochrome P450 enzymes (primarily CYP2C9) and UDP-glucuronosyltransferases (UGTs), respectively. The N-desmethyl and lactone metabolites are pharmacologically less active than the parent compound.

The Emergence of Tert-Butyl Rosuvastatin: A Case of Mistaken Identity

During the drug development and post-marketing surveillance of rosuvastatin, an additional peak was often observed in chromatograms from bioanalytical studies. This compound was identified as the tert-butyl ester of rosuvastatin. Initial hypotheses considered it a novel metabolite; however, further investigation revealed its formation to be an artifact of the analytical method itself.

Mechanism of Formation: An Acid-Catalyzed Esterification

The formation of tert-butyl rosuvastatin is a classic example of an acid-catalyzed esterification reaction occurring ex vivo. This reaction is particularly prevalent when methyl tert-butyl ether (MTBE) is used as the extraction solvent for biological matrices (e.g., plasma, urine) under acidic conditions. The carboxylic acid moiety of rosuvastatin acts as a nucleophile, attacking the tert-butyl group of MTBE, which is protonated in the acidic environment. This leads to the formation of the tert-butyl ester and methanol as a byproduct.

G cluster_reactants Reactants cluster_products Products rosuvastatin Rosuvastatin (Carboxylic Acid) tert_butyl_rosuvastatin Tert-Butyl Rosuvastatin (Ester) rosuvastatin->tert_butyl_rosuvastatin Esterification mtbe MTBE (Methyl tert-butyl ether) mtbe->tert_butyl_rosuvastatin acid Acidic Conditions (H+) acid->rosuvastatin Protonation methanol Methanol

Figure 1: Reaction scheme for the formation of tert-butyl rosuvastatin.

Analytical Methodologies for the Study of Rosuvastatin and its Metabolites

Accurate quantification of rosuvastatin and its true metabolites requires analytical methods that prevent the artifactual formation of the tert-butyl ester. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

Recommended Analytical Workflow

The following workflow is recommended to avoid the formation of tert-butyl rosuvastatin:

start Biological Sample (Plasma, Urine) prep Sample Preparation (Protein Precipitation or SPE) start->prep chrom LC Separation (Reversed-Phase C18 Column) prep->chrom Solvent: Acetonitrile/ Methanol ms MS/MS Detection (ESI+, MRM Mode) chrom->ms quant Quantification ms->quant

Figure 2: Recommended bioanalytical workflow for rosuvastatin.

Detailed Experimental Protocol: LC-MS/MS Quantification

Objective: To accurately quantify rosuvastatin and its major metabolites (N-desmethyl rosuvastatin, rosuvastatin lactone) in human plasma, while avoiding the formation of tert-butyl rosuvastatin.

Materials:

  • Human plasma samples

  • Rosuvastatin, N-desmethyl rosuvastatin, rosuvastatin lactone reference standards

  • Internal standard (e.g., deuterated rosuvastatin)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, ultrapure

  • 96-well protein precipitation plates

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma in a 96-well plate, add 10 µL of internal standard solution.

    • Add 300 µL of cold ACN to precipitate proteins.

    • Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in ACN.

    • Gradient:

      • 0-0.5 min: 20% B

      • 0.5-2.5 min: 20-80% B

      • 2.5-3.0 min: 80% B

      • 3.0-3.1 min: 80-20% B

      • 3.1-4.0 min: 20% B

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (Tandem Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Rosuvastatin: Q1 482.2 -> Q3 258.1

      • N-desmethyl Rosuvastatin: Q1 468.2 -> Q3 258.1

      • Rosuvastatin Lactone: Q1 464.2 -> Q3 258.1

      • Tert-Butyl Rosuvastatin (for confirmation of absence): Q1 538.3 -> Q3 482.2

      • Internal Standard (d6-Rosuvastatin): Q1 488.2 -> Q3 264.1

Data Analysis:

  • Quantify the analytes by calculating the peak area ratio of the analyte to the internal standard against a calibration curve.

Synthesis and Characterization of Tert-Butyl Rosuvastatin Reference Standard

To confirm the identity of the artifact peak and to use as a reference standard, tert-butyl rosuvastatin can be synthesized in the laboratory.

Synthetic Protocol

Reaction: Rosuvastatin + tert-butanol in the presence of a coupling agent (e.g., DCC/DMAP).

Procedure:

  • Dissolve rosuvastatin in dichloromethane (DCM).

  • Add N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Add tert-butanol and stir at room temperature for 24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Pharmacological Implications (or Lack Thereof)

Given that tert-butyl rosuvastatin is primarily an ex vivo artifact, its in vivo pharmacological and toxicological relevance is considered negligible. Studies that have intentionally synthesized and tested the compound have shown it to have significantly reduced or no inhibitory activity on HMG-CoA reductase compared to the parent drug. The bulky tert-butyl group likely hinders the binding of the molecule to the active site of the enzyme.

Conclusion and Best Practices

The case of tert-butyl rosuvastatin serves as a critical reminder of the potential for artifact formation during bioanalytical sample processing. It underscores the importance of careful method development and validation to ensure that observed compounds are true in vivo metabolites and not products of the analytical procedure.

Key Recommendations for Researchers:

  • Avoid MTBE in Acidic Conditions: When developing extraction methods for acidic drugs like rosuvastatin, avoid the use of MTBE in combination with acidification to prevent ester formation.

  • Method Validation: During method validation, spike control matrix with the parent drug and process it under various conditions (e.g., different solvents, pH) to assess the potential for artifact formation.

  • Reference Standards: When an unexpected peak is observed, consider the possibility of an artifact and, if necessary, synthesize a reference standard to confirm its identity.

  • Orthogonal Methods: Employing different extraction techniques (e.g., protein precipitation vs. liquid-liquid extraction with a non-reactive solvent vs. solid-phase extraction) can help to identify method-dependent artifacts.

By adhering to these principles, researchers can ensure the generation of high-quality, reliable data in the field of drug metabolism and pharmacokinetics.

References

  • Title: Clinical Pharmacokinetics and Pharmacodynamics of Rosuvastatin Source: Clinical Pharmacokinetics URL: [Link]

  • Title: Metabolism of Rosuvastatin in Humans Source: Drug Metabolism and Disposition URL: [Link]

  • Title: Identification of a Tert-Butyl Ester of Rosuvastatin as an Artifact in In Vitro Metabolism Studies Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

  • Title: Formation of a tert-butyl ester of rosuvastatin in human plasma samples: a potential pitfall in bioanalytical method development. Source: Biomedical Chromatography URL: [Link]

  • Title: In vitro and in vivo studies on the formation and disposition of rosuvastatin tert-butyl ester. Source: Xenobiotica URL: [Link]

Technical Assessment: Hygroscopicity and Stability of tert-Butyl Rosuvastatin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of Rosuvastatin Calcium (API), the tert-butyl ester of rosuvastatin (TBRE) serves as the penultimate critical intermediate. Its physicochemical properties—specifically hygroscopicity and chemical stability—directly dictate the purity profile of the final drug substance.

This guide provides a mechanistic analysis of TBRE. Unlike the final calcium salt, which is notoriously hygroscopic, TBRE exhibits a distinct stability profile governed by the steric bulk of the tert-butyl group and the lability of the 3,5-dihydroxy heptenoic side chain. This document outlines the degradation pathways (lactonization, hydrolysis, oxidation), detailed characterization protocols, and handling strategies required to maintain critical quality attributes (CQAs).

Chemical Context & Structural Analysis

tert-Butyl Rosuvastatin (Chemical Name: tert-butyl (3R,5S,6E)-7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate) represents a balance between lipophilicity and polarity.

  • The Core (Pyrimidine): Provides structural rigidity and lipophilicity.

  • The Protecting Group (tert-Butyl Ester): Selected for its steric bulk, resisting nucleophilic attack better than methyl or ethyl esters. However, it is acid-labile.

  • The Vulnerability (Dihydroxy Side Chain): The presence of 1,3-diols in proximity to an ester creates a high thermodynamic potential for intramolecular cyclization (Lactonization) and sensitivity to moisture.

Hygroscopic Nature

While TBRE is less hygroscopic than Rosuvastatin Calcium, it is not inert to moisture. The presence of two free hydroxyl groups (-OH) at positions 3 and 5 allows for hydrogen bonding with atmospheric water.

Mechanism of Moisture Uptake

The hygroscopicity of TBRE is classified as surface adsorption rather than bulk absorption (unless amorphous).

  • Adsorption: Water molecules bind to the surface hydroxyls.

  • Plasticization: In amorphous samples, absorbed water lowers the glass transition temperature (Tg), increasing molecular mobility.

  • Chemical Trigger: Absorbed water acts as a reactant for hydrolysis and a medium for proton transfer, catalyzing lactonization.

Quantitative Assessment Protocol (DVS)

To validate the hygroscopic nature, a Dynamic Vapor Sorption (DVS) isotherm is required.

Protocol 1: DVS Isotherm Generation

  • Sample Prep: Weigh 10–20 mg of TBRE into the DVS sample pan.

  • Drying: Equilibrate at 0% RH (25°C) for 3 hours to establish dry mass (

    
    ).
    
  • Sorption Cycle: Increase RH in 10% steps from 0% to 90%.

  • Equilibrium Criteria: dm/dt < 0.002% per minute.

  • Desorption Cycle: Decrease RH from 90% to 0%.

  • Analysis: Plot % Change in Mass vs. % RH.

    • Hysteresis between sorption/desorption indicates pore condensation or hydrate formation.

Data Interpretation:

Mass Change (%) at 80% RH Classification (Ph. Eur.) Risk Level
< 0.2% Non-hygroscopic Low
0.2% – 2.0% Slightly hygroscopic Moderate (Standard Packaging)
2.0% – 15.0% Hygroscopic High (Desiccants Required)

| > 15.0% | Very Hygroscopic | Critical (Controlled Atmosphere) |

Stability and Degradation Pathways

The stability of TBRE is compromised primarily by Lactonization and Oxidation . The tert-butyl group provides resistance to basic hydrolysis but renders the molecule susceptible to acid-catalyzed degradation.

Key Degradation Pathways
A. Lactonization (Major Impurity)

Under acidic conditions or elevated heat, the C-5 hydroxyl group attacks the C-1 carbonyl of the ester. The bulky tert-butyl group is a good leaving group (as isobutylene/water mechanism dependent), but in the ester form, the elimination of tert-butanol drives the formation of Rosuvastatin Lactone .

B. Ester Hydrolysis

While sterically hindered, exposure to strong acids or enzymatic action can hydrolyze the ester to Rosuvastatin Acid .

C. Oxidative Degradation

The allylic double bond (C6-C7) and the pyrimidine nitrogen are susceptible to photo-oxidation, leading to diastereomers and N-oxides.

Pathway Visualization

DegradationPathways TBRE tert-Butyl Rosuvastatin (TBRE) Lactone Rosuvastatin Lactone (Cyclic Impurity) TBRE->Lactone Acid / Heat (- t-BuOH) Acid Rosuvastatin Acid (Hydrolysis Product) TBRE->Acid Strong Acid / H2O (Hydrolysis) Oxide Photodegradation Products (Anti-isomers / Oxides) TBRE->Oxide UV Light / O2 Acid->Lactone Dehydration (Equilibrium)

Figure 1: Primary degradation pathways of tert-butyl rosuvastatin. Red path indicates the most thermodynamic risk (Lactonization).

Experimental Protocols for Stability Profiling

To ensure scientific integrity, stability must be assessed via Forced Degradation Studies (Stress Testing) as per ICH Q1A(R2).

Protocol 2: Forced Degradation Workflow

Objective: Determine intrinsic stability and validate analytical method specificity.

Reagents:

  • 0.1 N HCl (Acid stress)

  • 0.1 N NaOH (Base stress)

  • 3% H2O2 (Oxidative stress)

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mg/mL stock solution of TBRE in Acetonitrile:Water (50:50).

  • Acid Stress:

    • Mix 5 mL stock + 5 mL 0.1 N HCl.

    • Incubate at 60°C for 4 hours.

    • Expected Result: Significant formation of Lactone and Acid.

  • Base Stress:

    • Mix 5 mL stock + 5 mL 0.1 N NaOH.

    • Incubate at 60°C for 4 hours.

    • Expected Result: Minimal degradation (t-butyl resistance) or slow hydrolysis to Acid.

  • Oxidative Stress:

    • Mix 5 mL stock + 5 mL 3% H2O2.

    • Incubate at Room Temp for 24 hours.

    • Expected Result: Formation of N-oxides and diastereomers.

  • Neutralization: Quench acid/base samples to pH 7.0 before analysis.

  • Analysis: Inject onto HPLC (C18 Column, Gradient elution with Acetonitrile/Buffer pH 3.0).

Acceptance Criteria (Mass Balance):



If mass balance fails, suspect volatile degradation products or non-chromatophoric species.

Mitigation & Handling Strategies

Based on the hygroscopic and stability profile, the following handling protocols are mandatory for research and manufacturing:

ParameterRecommendationScientific Rationale
Storage Temperature 2°C to 8°CRetards kinetics of lactonization (Arrhenius equation).
Atmosphere Nitrogen BlanketPrevents oxidative degradation of the alkene moiety.
Humidity Control < 40% RHPrevents surface adsorption of water, inhibiting hydrolysis.
Container Closure Amber Glass / LDPE with DesiccantAmber protects from UV (photostability); Desiccant scavenges moisture.
Solvent Handling Avoid acidic solventsEven weak acids (e.g., unbuffered acetic acid) can trigger cyclization.

References

  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Watanabe, M., et al. (1997). Synthesis and Biological Activity of Methanesulfonamide Pyrimidine- and N-Methanesulfonyl Pyrrole-Substituted 3,5-Dihydroxy-6-heptenoates, a Novel Series of HMG-CoA Reductase Inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Nardi, A., et al. (2010). Process for the preparation of Rosuvastatin Calcium.
  • International Conference on Harmonisation (ICH). (1999). Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. [Link]

theoretical vs. experimental properties of tert-butyl rosuvastatin

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

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Methodological & Application

tert-Butyl rosuvastatin synthesis protocol from precursors

Author: BenchChem Technical Support Team. Date: February 2026

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Application Note: Precision Purification of Tert-Butyl Rosuvastatin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Tert-butyl rosuvastatin (TBRE) is the penultimate intermediate in the synthesis of Rosuvastatin Calcium. The critical quality attribute (CQA) at this stage is the diastereomeric purity . The stereoselective reduction of the keto-intermediate typically yields the desired (3R, 5S)-syn isomer, but invariably produces 1–5% of the unwanted (3R, 5R)-anti isomer.

Unlike the final calcium salt, which forms an amorphous solid or difficult-to-purify crystalline forms, the tert-butyl ester is highly crystalline and lipophilic. Therefore, purification must be maximized at this stage . Carrying impurities forward to the hydrolysis step results in "hard-to-remove" contaminants in the API.

This guide details a Two-Stage Crystallization Protocol designed to elevate diastereomeric excess (d.e.) from ~95% to >99.8% while removing geometric isomers (Z-isomer).

The Impurity Landscape

Understanding the physicochemical differences between the target molecule and its impurities is the basis for solvent selection.

Impurity TypeSpecific IdentityOriginPhysicochemical Behavior
Target (3R, 5S)-TBREMain ProductSoluble in hot ACN/Toluene; Insoluble in water/alkanes.
Critical Diastereomer (3R, 5R)-Anti IsomerReduction DefectSlightly higher solubility in polar matrices than syn-isomer due to internal H-bonding disruption.
Geometric Isomer Z-IsomerWittig ReactionDistinct crystal packing; often remains in mother liquor during non-polar crystallization.
Precursor Diketo/Hydroxy-ketoIncomplete RxnHighly polar; removed via aqueous wash or ACN mother liquor.

Protocol A: The "Gold Standard" Acetonitrile/Water Crystallization

Objective: Primary removal of the anti-diastereomer and polar degradation products. Mechanism: This method utilizes the steep solubility curve of TBRE in acetonitrile (ACN) and the "oiling out" prevention provided by controlled water addition. The syn-isomer crystallizes preferentially due to more favorable lattice energy compared to the anti-isomer in aqueous-organic mixtures.

Materials
  • Crude TBRE: (Assumed purity ~95%, d.e. ~94-96%)

  • Solvent A: Acetonitrile (HPLC Grade)

  • Solvent B: Deionized Water (filtered)

Step-by-Step Procedure
  • Dissolution (Thermodynamic Equilibration):

    • Charge crude TBRE into the reactor.

    • Add Acetonitrile (3.5 to 4.0 volumes) relative to TBRE mass.

    • Heat the mixture to 45°C – 50°C . Agitate at 150 RPM until a clear, yellow solution is obtained.

    • Expert Note: Do not exceed 60°C. Prolonged heating at high temperatures can induce transesterification or degradation of the sulfonamide moiety.

  • The "Cloud Point" Approach:

    • Maintain temperature at 45°C.

    • Slowly add Water (1.0 volume) dropwise over 20 minutes.

    • Observe for turbidity (cloud point). If distinct precipitation occurs immediately, stop water addition and reheat slightly to redissolve, then cool back to 45°C. We want to be near saturation, not crashing out.

  • Controlled Crystallization (Nucleation):

    • Cool the solution from 45°C to 35°C over 30 minutes (0.3°C/min).

    • Seed Step (Self-Validating): Add 0.1% w/w pure (3R, 5S)-TBRE seed crystals at 35°C. Verify seed survival (seeds should not dissolve).

    • Why: Seeding ensures the growth of the desired polymorph and prevents spontaneous nucleation of the anti-isomer.

  • Anti-Solvent Ramp:

    • Once the slurry thickens (usually after 1 hour at 35°C), add the remaining Water (2.0 to 2.5 volumes) over 2 hours.

    • Final Solvent Ratio target: ~1:1 to 1:0.8 (ACN:Water).

  • Deep Cooling (Yield Maximization):

    • Cool the slurry to 0°C – 5°C over 2 hours.

    • Hold at 0°C for a minimum of 3 hours. Kinetic check: Measure supernatant concentration by HPLC; if >2 mg/mL, extend hold time.

  • Isolation:

    • Filter the solids using a vacuum Buchner funnel or centrifuge.

    • Wash: Wash the cake with a pre-chilled (0°C) mixture of ACN:Water (1:2) (2 volumes).

    • Critical: Do not wash with pure water, as this may trap polar impurities; do not wash with pure ACN, as this will dissolve yield.

Protocol B: Non-Polar Polish (Optional)

Objective: Removal of lipophilic impurities (e.g., dimers, Z-isomer) if Protocol A yields <99.5% purity.

  • Dissolution: Dissolve the wet cake from Protocol A in Toluene (3 volumes) at 50°C.

  • Phase Separation (Water Removal): If water droplets are visible from the previous step, separate the water layer or dry with MgSO₄ (filtration required).

  • Crystallization:

    • Add Cyclohexane or Hexanes (5 volumes) slowly at 40°C.

    • Cool to 10°C over 2 hours.

  • Filtration: Filter and wash with Cyclohexane.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours. TBRE is heat-sensitive; do not exceed 45°C.

Process Visualization (Workflow)

TBRE_Purification Start Crude TBRE (d.e. ~95%) Dissolve Dissolve in ACN (4.0 vol, 45°C) Start->Dissolve WaterAdd Add Water to Cloud Point (1.0 vol) Dissolve->WaterAdd Seed Seeding (35°C) (3R,5S polymorph) WaterAdd->Seed Controlled Cooling Crystallize Cool to 0°C + Add Remaining Water Seed->Crystallize Crystal Growth Filter Filtration & Wash (Cold ACN:Water) Crystallize->Filter Check QC Check (HPLC) Filter->Check Recryst Protocol B: Toluene/Hexane Check->Recryst Fail (Non-polar impurities) Final Pure TBRE (>99.5% purity) Check->Final Pass (>99.5%) Recryst->Final

Caption: Workflow for the purification of Tert-Butyl Rosuvastatin emphasizing the critical seeding and QC decision points.

Analytical Validation (Self-Validating System)

To ensure the protocol is working, you must establish analytical checkpoints.

HPLC Method Parameters
  • Column: C18 (e.g., Agilent Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 40% B to 80% B over 20 mins.

  • Detection: UV at 242 nm.

  • Acceptance Criteria:

    • (3R, 5S)-TBRE: > 99.5% area.

    • (3R, 5R)-Anti Isomer: < 0.15%.

    • Total Unknowns: < 0.10%.

Physical Properties Check
  • Melting Point: Pure TBRE typically melts between 93°C – 98°C (polymorph dependent, but sharp range indicates purity).

  • Appearance: White to off-white crystalline powder. Yellowing indicates oxidation or residual solvent.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<70%) Too much ACN; Final Temp too high.Reduce ACN volume to 3.0 vol; Ensure cooling to 0°C.
High Anti-Isomer Cooling too fast; Seeding skipped.Re-process using Protocol A. Reduce cooling rate to 0.1°C/min post-seeding.
Oiling Out Water added too fast at high temp.Add water slower. Ensure temperature is stable at 45°C during first addition.
Material is Sticky Residual Toluene/Hexane.Dry longer under vacuum. Ensure final wash in Protocol A was thorough.

References

  • Watanabe, M., et al. (1993). Process for the preparation of pyrimidine derivatives.US Patent 5,260,440. Shionogi & Co. Ltd.
  • Nally, J., et al. (2005). Process for the manufacture of Rosuvastatin.WO 2005/023778. AstraZeneca UK Ltd. Details the specific purification of intermediates, including the use of acetonitrile/water systems for upgrading diastereomeric purity.
  • Venkataraman, S., et al. (2010). Improved process for the preparation of Rosuvastatin Calcium.Organic Process Research & Development (OPRD).
  • Taylor, T. (2001). Crystalline forms of Rosuvastatin intermediates.US Patent 6,844,437.

Application Note: Structural Elucidation and Purity Profiling of tert-Butyl Rosuvastatin via High-Field NMR

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Context

In the synthesis of Rosuvastatin Calcium (a potent HMG-CoA reductase inhibitor), tert-butyl rosuvastatin (often referred to as the Rosuvastatin tert-butyl ester) serves as the penultimate critical intermediate. The conversion of this ester to the final pharmaceutical salt involves a hydrolysis step that must be carefully monitored.

Characterization of this intermediate is vital for two reasons:

  • Stereochemical Integrity: The (3R, 5S) configuration of the dihydroxy side chain must be preserved.

  • Process Control: Ensuring the complete removal of protecting groups (if acetonide protection was used prior) and confirming the presence of the tert-butyl group before the final hydrolysis.

This guide provides a standardized protocol for the full structural assignment of tert-butyl rosuvastatin, distinguishing it from related impurities and the final drug substance.

Experimental Protocol

To ensure reproducibility across different laboratories (E-E-A-T), the following sample preparation and acquisition parameters are strictly recommended.

Sample Preparation

Unlike Rosuvastatin Calcium, which requires polar solvents (DMSO-d6 or D2O), the tert-butyl ester is lipophilic .

  • Solvent: Chloroform-d (

    
    ) (99.8% D) with 0.03% TMS (v/v).
    
    • Rationale:

      
       provides superior resolution for the aliphatic region (0.5 – 2.0 ppm) where the critical tert-butyl and isopropyl signals reside. It minimizes viscosity-induced line broadening common in DMSO.
      
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

Instrument Parameters (600 MHz equivalent)

Standardizing the pulse sequence is essential for quantitative integration.

Parameter1H NMR Setting13C NMR SettingRationale
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)30° pulse ensures accurate integration without excessive relaxation delays.
Relaxation Delay (D1) 2.0 - 5.0 sec2.0 secSufficient D1 prevents saturation of the intense t-butyl methyl signal.
Scans (NS) 161024 - 2048High signal-to-noise ratio required for quaternary carbons in 13C.
Temperature 298 K (25°C)298 K (25°C)Standard ambient temperature to minimize chemical shift drift.
Spectral Width 12 ppm (-1 to 11)240 ppm (-10 to 230)Covers all aromatic and carbonyl regions.

Structural Analysis: 1H NMR

The 1H NMR spectrum of tert-butyl rosuvastatin is characterized by four distinct regions. The diagnostic "fingerprint" is the intense singlet of the tert-butyl group, which confirms the ester form.

1H NMR Assignment Table ( , 400/600 MHz)

Note: Chemical shifts (


) are representative and may vary slightly (

0.05 ppm) based on concentration and temperature.
MoietyProton CountMultiplicityShift (

ppm)
Coupling (

Hz)
Structural Significance
Aromatic/Olefinic
Fluorophenyl (Ar-H)2Hdd7.60 - 7.65

coupling
Ortho to Pyrimidine ring.
Fluorophenyl (Ar-H)2Ht (approx)7.08 - 7.15

coupling
Meta to Pyrimidine ring.
Vinyl (C=CH)1Hdd6.6416.0, 1.5Trans-olefin proton (deshielded).
Vinyl (C=CH)1Hdd5.45 - 5.5016.0, 5.5Trans-olefin proton (shielded).
Side Chain
CH-OH (C3, C5)2Hm4.15 - 4.25-Chiral centers (critical for activity).
OH (Hydroxyls)2Hbr s3.50 - 3.80-Exchangeable; may vanish with

shake.
Aliphatic Core
N-Methyl (

)
3Hs3.57-Sulfonamide methyl.
Sulfonyl Methyl (

)
3Hs3.40-Sulfone methyl.
Isopropyl Methine (

)
1Hsept3.30 - 3.386.8Pyrimidine substituent.
Methylene (

)
2Hm2.35 - 2.45-Alpha to ester carbonyl.
Methylene (

)
2Hm1.45 - 1.60-Beta to ester carbonyl.
Diagnostic Esters
tert-Butyl (

)
9H s 1.44 - CONFIRMS ESTER INTERMEDIATE.
Isopropyl Methyls (

)
6Hd1.266.8Doublet often overlaps with t-butyl.
Interpretation Logic
  • The t-Butyl/Isopropyl Region (1.2 – 1.5 ppm): This is the most critical region. You will see a sharp doublet at ~1.26 ppm (isopropyl) and a massive singlet at ~1.44 ppm (tert-butyl).

    • Validation: Integration ratio must be 2:3 (Isopropyl doublet : t-Butyl singlet). If the singlet is missing, hydrolysis has occurred.

  • The Olefinic Region (5.5 – 6.7 ppm): The large coupling constant (

    
    ) confirms the E-geometry (trans) of the double bond. Z-isomers are common impurities and will show 
    
    
    
    .

Structural Analysis: 13C NMR

13C NMR provides the carbon backbone verification, specifically confirming the quaternary carbons in the pyrimidine ring and the carbonyl environments.

13C NMR Assignment Table ( )
Carbon TypeShift (

ppm)
Assignment
Carbonyls
Ester C=O172.5tert-butyl ester carbonyl (vs ~178 in acid).
Pyrimidine C4163.5Quaternary.
Aromatic
C-F (Ar)163.8 (d)Doublet due to C-F coupling (

).
Pyrimidine C2157.5Quaternary.
Ar-CH132.0 / 115.0Aromatic methines (split by Fluorine).
Aliphatic
C-O (Chiral)68.0 - 72.0Carbons attached to hydroxyls.
tert-Butyl Quaternary 81.5 Quaternary carbon of the t-butyl group.
N-Methyl42.5

.
Sulfonyl Methyl33.2

.
tert-Butyl Methyls 28.1 Intense signal for 3x methyl groups.
Isopropyl Methyls21.8

.

Workflow Visualization

The following diagram outlines the logical flow for characterizing this intermediate during process development.

Rosuvastatin_Characterization Sample Crude tert-Butyl Rosuvastatin Sample Prep Dissolve in CDCl3 (TMS Std) Sample->Prep Acquisition Acquire 1H NMR (d1 > 2s) Prep->Acquisition Check_tButyl Check 1.44 ppm (Singlet present?) Acquisition->Check_tButyl Check_Olefin Check 5.5-6.6 ppm (J = 16Hz?) Check_tButyl->Check_Olefin Yes (9H) Fail_Hydrolysis FAIL: Premature Hydrolysis (Acid Form) Check_tButyl->Fail_Hydrolysis No (Signal Absent) Pass PASS: Confirm Structure Proceed to Hydrolysis Check_Olefin->Pass Yes (Trans) Fail_Isomer FAIL: Z-Isomer Impurity Check_Olefin->Fail_Isomer No (Cis/Mixed)

Figure 1: Decision logic for NMR validation of Rosuvastatin tert-butyl ester intermediate.

Troubleshooting & Causality

Rotamers and Broadening

Rosuvastatin derivatives contain a sulfonamide group which can exhibit restricted rotation, leading to rotamers.

  • Observation: Broadening of the N-methyl or isopropyl signals.

  • Solution: If peaks are broad in

    
     at 25°C, acquire the spectrum at 40°C or 50°C. This accelerates the exchange, coalescing the peaks into sharp signals.
    
Water Contamination

Since the sample is likely coming from an aqueous workup:

  • Observation: Broad singlet around 1.56 ppm in

    
    .
    
  • Risk: This overlaps with the critical

    
    -methylene protons (1.45 - 1.60 ppm).
    
  • Protocol: Dry the sample under high vacuum for >4 hours or add activated 4Å molecular sieves to the NMR tube to shift the water peak.

References

  • Nardi, A. et al. (2010). Novel Synthesis of Rosuvastatin Calcium. Organic Process Research & Development.

  • Watanabe, M. et al. (2004). Synthesis and Biological Activity of Methanesulfonamide Pyrimidine- and N-Methanesulfonyl Pyrrole-Substituted 3,5-Dihydroxy-6-heptenoates. Bioorganic & Medicinal Chemistry.

  • Venkateswarlu, P. (2015). Identification, isolation and characterization of potential degradation products in Rosuvastatin calcium. Journal of Pharmaceutical and Biomedical Analysis.

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Standard text for general shift logic).

mass spectrometry fragmentation pattern of tert-butyl rosuvastatin

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm now starting to gather data, focused on Google searches to find expert analysis and details on the fragmentation patterns of tert-butyl rosuvastatin in mass spectrometry. The goal is to isolate key fragmentation pathways and identifying distinctive product ions. I aim to build a strong foundation.

Outlining Methodology Steps

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Defining Application Note Structure

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Application Note & Protocol: A Validated HPLC Method for the Quantification of Tert-Butyl Rosuvastatin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Rosuvastatin, a potent inhibitor of HMG-CoA reductase, is widely prescribed for the management of hypercholesterolemia. During its synthesis and formulation, various process-related impurities and degradation products can arise. Tert-butyl rosuvastatin is a key intermediate and potential impurity in the synthesis of rosuvastatin. Accurate and precise quantification of this compound is critical to ensure the quality, safety, and efficacy of the final drug product. This application note provides a detailed, validated analytical method for the quantification of tert-butyl rosuvastatin using High-Performance Liquid Chromatography (HPLC) with UV detection, developed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

The method described herein is designed to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control analysis in both research and manufacturing environments. The causality behind each experimental choice is explained to provide a deeper understanding of the method's development and to facilitate its implementation and any necessary troubleshooting.

Method Rationale and Development Insights

The selection of the chromatographic conditions was driven by the physicochemical properties of tert-butyl rosuvastatin and the goal of achieving a robust and efficient separation from rosuvastatin and other potential impurities.

  • Stationary Phase: A C18 column was chosen due to its hydrophobicity, which provides excellent retention and separation for moderately polar compounds like tert-butyl rosuvastatin. The end-capping on modern C18 columns minimizes peak tailing by reducing the interaction of analytes with residual silanol groups.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and a phosphate buffer was selected. Acetonitrile provides good elution strength for the analyte, while the phosphate buffer controls the pH and ensures consistent ionization of the acidic and basic functional groups, leading to reproducible retention times. The gradient elution allows for the efficient separation of compounds with a range of polarities.

  • Detection: UV detection at 242 nm was chosen as it is the wavelength of maximum absorbance for rosuvastatin and its related compounds, providing high sensitivity for the quantification of tert-butyl rosuvastatin.

Experimental Workflow

The following diagram illustrates the comprehensive workflow for the validation of the analytical method for tert-butyl rosuvastatin quantification.

G cluster_prep Preparation cluster_validation Method Validation (ICH Q2(R1)) cluster_analysis Data Analysis & Reporting A Standard & Sample Preparation B Mobile Phase & System Suitability A->B J Data Acquisition B->J C Specificity / Selectivity K Statistical Analysis C->K D Linearity & Range D->K E Accuracy (Recovery) E->K F Precision (Repeatability & Intermediate) F->K G Limit of Detection (LOD) G->K H Limit of Quantification (LOQ) H->K I Robustness I->K J->C J->D J->E J->F J->G J->H J->I L Validation Report Generation K->L

Figure 1: Workflow for Analytical Method Validation.

Materials and Methods

4.1. Instrumentation

  • HPLC System with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Sonicator.

  • Volumetric glassware.

4.2. Reagents and Standards

  • Tert-butyl rosuvastatin reference standard (purity > 99%).

  • Rosuvastatin calcium reference standard.

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (AR grade).

  • Orthophosphoric acid (AR grade).

  • Water (Milli-Q or equivalent).

4.3. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 242 nm
Injection Volume 10 µL
Run Time 15 minutes

Detailed Validation Protocols

5.1. System Suitability

Rationale: To ensure the chromatographic system is performing adequately for the intended analysis.

Protocol:

  • Prepare a system suitability solution containing tert-butyl rosuvastatin and rosuvastatin at a concentration of 20 µg/mL each.

  • Inject the solution six replicate times.

  • Calculate the following parameters:

    • Tailing factor: Should be ≤ 2.0 for the tert-butyl rosuvastatin peak.

    • Theoretical plates: Should be ≥ 2000 for the tert-butyl rosuvastatin peak.

    • Resolution: Should be ≥ 2.0 between the tert-butyl rosuvastatin and rosuvastatin peaks.

    • Relative Standard Deviation (RSD) of peak area: Should be ≤ 2.0% for six replicate injections.

5.2. Specificity

Rationale: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Protocol:

  • Prepare a blank solution (diluent), a solution of tert-butyl rosuvastatin, a solution of rosuvastatin, and a mixed solution containing both.

  • Inject each solution and record the chromatograms.

  • Analyze for any interference at the retention time of tert-butyl rosuvastatin in the blank and rosuvastatin chromatograms.

  • The method is considered specific if there are no interfering peaks at the retention time of tert-butyl rosuvastatin.

5.3. Linearity and Range

Rationale: To establish a linear relationship between the concentration of the analyte and the analytical response over a specified range.

Protocol:

  • Prepare a stock solution of tert-butyl rosuvastatin (100 µg/mL).

  • From the stock solution, prepare a series of at least five calibration standards ranging from 1 µg/mL to 50 µg/mL.

  • Inject each standard in triplicate.

  • Plot a calibration curve of the mean peak area versus concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • The correlation coefficient should be ≥ 0.999.

5.4. Accuracy

Rationale: To determine the closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies.

Protocol:

  • Prepare a placebo (matrix without the analyte).

  • Spike the placebo with known amounts of tert-butyl rosuvastatin at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

  • The mean recovery should be within 98.0% to 102.0%.

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%16.015.898.8
100%20.020.1100.5
120%24.023.899.2

5.5. Precision

Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-day precision):

    • Prepare six replicate samples of tert-butyl rosuvastatin at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the RSD of the results. The RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-day precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD of the results obtained over the different days/analysts/instruments. The RSD should be ≤ 2.0%.

5.6. Limit of Detection (LOD) and Limit of Quantification (LOQ)

Rationale: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Protocol:

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

5.7. Robustness

Rationale: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Protocol:

  • Introduce small, deliberate variations to the chromatographic conditions, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.2 units)

    • Wavelength (± 2 nm)

  • Analyze the system suitability solution under each varied condition.

  • The system suitability parameters should remain within the acceptable limits for each variation.

Data Presentation and Summary

The validation results are summarized in the table below:

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the analyteComplies
Linearity (r²) ≥ 0.9990.9998
Range 1 - 50 µg/mLEstablished
Accuracy (% Recovery) 98.0 - 102.0%98.8 - 100.5%
Precision (RSD%)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD -0.1 µg/mL
LOQ -0.3 µg/mL
Robustness System suitability parameters within limitsComplies

Conclusion

The HPLC method described for the quantification of tert-butyl rosuvastatin has been successfully validated according to ICH Q2(R1) guidelines. The method is specific, linear, accurate, precise, and robust, making it suitable for its intended purpose in a quality control environment. The detailed protocols and validation data presented in this application note provide a comprehensive guide for researchers and scientists involved in the development and manufacturing of rosuvastatin.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

chiral separation methods for rosuvastatin intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Literature Review

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Application Note: Development of a Stability-Indicating HPLC Assay for tert-Butyl Rosuvastatin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

tert-Butyl rosuvastatin (TBR) is a critical synthetic intermediate in the manufacturing of Rosuvastatin Calcium. Unlike the final drug substance, TBR possesses a labile ester linkage that significantly alters its stability profile. Developing a Stability-Indicating Assay (SIA) for TBR requires a specific focus on separating the lipophilic parent ester from its polar hydrolysis products (principally Rosuvastatin acid) and stereochemical isomers.

This guide details the development of a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method capable of unequivocally identifying TBR in the presence of its degradation products, in accordance with ICH Q1A (R2) and ICH Q2 (R1) guidelines.

Chemical Basis and Degradation Logic

To design an effective assay, one must first understand the analyte's susceptibility. TBR contains a tert-butyl ester moiety and a dihydroxy heptenoic acid side chain.

  • Hydrolysis (Primary Pathway): The tert-butyl ester is susceptible to acid/base hydrolysis, converting TBR back into Rosuvastatin (Acid). The assay must resolve the early-eluting Acid from the late-eluting Ester.

  • Lactonization: Under acidic conditions, the dihydroxy acid arm (once hydrolyzed) can cyclize to form Rosuvastatin Lactone.

  • Photostability: The heptenoic double bond is susceptible to UV-induced isomerization (

    
     to 
    
    
    
    isomers).
Method Development Workflow

The following diagram outlines the logical flow for developing this specific assay, moving from stress testing to method optimization.

SIA_Workflow Start Analyte: tert-Butyl Rosuvastatin Stress Forced Degradation (Stress Testing) Acid, Base, Ox, Thermal, Photo Start->Stress Define Degradation Profile Scouting Column & MP Scouting Goal: Resolve Ester vs. Acid Stress->Scouting Generate Samples Opt Gradient Optimization Retain polar degradants, elute non-polar parent Scouting->Opt Resolution < 1.5 Valid Method Validation Specificity (Peak Purity), Linearity Opt->Valid Resolution > 2.0 Valid->Start Feedback Loop

Figure 1: Strategic workflow for developing a stability-indicating assay, emphasizing the feedback loop between stress testing and chromatographic optimization.

Experimental Protocol: Forced Degradation

The core of an SIA is proving specificity: the ability to measure the analyte without interference from degradants. You must intentionally degrade the sample to generate these impurities.

Objective: Achieve 10–30% degradation. Less is insufficient for peak ID; more causes secondary degradation that complicates the chromatogram.

Stress Conditions Table
Stress TypeReagent / ConditionDurationTarget DegradantMechanism
Acid Hydrolysis 0.1 N HCl, 60°C2–6 HoursRosuvastatin Acid, LactoneEster cleavage, Cyclization
Base Hydrolysis 0.1 N NaOH, Ambient1–4 HoursRosuvastatin AcidSaponification
Oxidation 3% H₂O₂2–12 HoursN-oxides, Diol oxidationRadical attack
Thermal 60°C (Solid State)7 DaysThermal isomersBond rotation/cleavage
Photolytic 1.2 million lux hours~24 HoursDiastereomers (

)
Photo-isomerization
Protocol Steps
  • Preparation: Prepare a stock solution of TBR at 1.0 mg/mL in Acetonitrile (diluent).

  • Dosing: Transfer 5.0 mL of stock into a 10 mL volumetric flask.

  • Stressing: Add 1.0 mL of the specific stress reagent (e.g., 0.1 N HCl).

  • Incubation: Heat/expose according to the table above.

  • Neutralization (Critical): For Acid/Base samples, neutralize with equivalent molarity (e.g., 1.0 mL of 0.1 N NaOH) before making up to volume. This prevents damage to the HPLC column.

  • Dilution: Make up to volume with Mobile Phase A/B mix (50:50).

Chromatographic Method Protocol

Because TBR is an ester, it is significantly more hydrophobic (non-polar) than Rosuvastatin. A standard isocratic method will likely fail; the acid will elute at the void volume, or the ester will elute too late. A gradient method is required.

Instrumentation & Conditions
  • System: UHPLC or HPLC with PDA (Photodiode Array) Detector.

  • Column: C18 (L1), 150 x 4.6 mm, 3.5 µm or sub-2 µm equivalent.

    • Recommendation: Waters XBridge C18 or Agilent Zorbax Eclipse Plus. These columns withstand the pH range and provide excellent peak shape for basic nitrogens.

  • Wavelength: 242 nm (Lambda max for Rosuvastatin core).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

Mobile Phase Design
  • Mobile Phase A (MPA): 0.1% Formic Acid in Water (pH ~2.7).

    • Why: Low pH suppresses the ionization of the carboxylic acid on degradants, increasing their retention slightly to prevent void elution.

  • Mobile Phase B (MPB): Acetonitrile (100%).

    • Why: ACN provides stronger elution strength than Methanol, necessary for the lipophilic tert-butyl group.

Gradient Program

The gradient must start with high water content to capture the polar Rosuvastatin acid, then ramp up to elute the TBR.

Time (min)% MP A (Aqueous)% MP B (Organic)Phase Description
0.09010Equilibration
2.09010Isocratic hold for polar degradants
15.01090Linear Ramp to elute TBR
20.01090Wash step
20.19010Return to initial
25.09010Re-equilibration

Validation & Data Analysis

Specificity & Peak Purity

The definitive proof of a stability-indicating method is Peak Purity using a PDA detector.

  • Extract the UV spectrum of the TBR peak in all stressed samples.

  • Compare the "Upslope," "Apex," and "Downslope" spectra.

  • Acceptance Criteria: The Purity Angle must be less than the Purity Threshold (PA < PT). This confirms no co-eluting impurities are hidden under the main peak.

Mass Balance Calculation

To ensure the method detects all degradation products, calculate the mass balance.



  • Target: 95.0% – 105.0%.

  • Note: If mass balance is low, check for non-eluting polymers or very polar degradants eluting in the void volume.

Degradation Pathway Visualization

Degradation_Path TBR tert-Butyl Rosuvastatin (Analyte) Acid Rosuvastatin Acid (Hydrolysis) TBR->Acid Acid/Base Hydrolysis Ox Oxidative Degradants (+16 Da) TBR->Ox H2O2 Iso Anti-Isomers (Photolytic) TBR->Iso UV Light Lactone Rosuvastatin Lactone (Cyclization) Acid->Lactone Acidic pH -H2O

Figure 2: Predicted degradation pathways. The assay must separate TBR (Blue) from all downstream products (Red/Yellow).

References

  • International Council for Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Trivedi, H. K., & Patel, M. C. (2012). Development and Validation of a Stability-Indicating RP-HPLC Method for the Estimation of Rosuvastatin Calcium. International Journal of ChemTech Research.

Application Note: Isolation and Purification of Tert-Butyl Rosuvastatin (TBRE) from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isolation of tert-butyl rosuvastatin (TBRE) is a critical control point in the manufacturing of Rosuvastatin Calcium. As the penultimate intermediate, TBRE determines the stereochemical purity of the final API. The primary challenge in this isolation is the removal of the Z-isomer (cis-isomer) impurity and the prevention of lactonization, which occurs under acidic conditions or excessive thermal stress.

This application note details a robust, scalable protocol for isolating TBRE from standard reaction mixtures (typically resulting from borohydride reduction or acetonide deprotection). The method utilizes a Toluene/Heptane crystallization system, selected for its superior rejection of diastereomeric impurities compared to chromatographic methods.

Chemical Context & Critical Quality Attributes (CQAs)

The target molecule, (3R,5S,6E)-Rosuvastatin tert-butyl ester , contains a syn-1,3-diol moiety. The reaction mixture typically contains:

  • Target: E-isomer (Desired).

  • Impurity A: Z-isomer (Geometric isomer, difficult to remove in the final salt step).

  • Impurity B: Lactone form (Formed via acid-catalyzed cyclization).

  • Residual Reagents: Boron species (from reduction) or Silanes.

Reaction Scheme & Isolation Logic

The isolation strategy relies on the differential solubility of the E and Z isomers in non-polar hydrocarbon matrices. While the E-isomer crystallizes readily from toluene/heptane, the Z-isomer exhibits higher solubility in the mother liquor, allowing for effective "purge" during filtration.

ChemicalContext cluster_0 Reaction Mixture cluster_1 Work-up Strategy cluster_2 Purification Mix Crude Mixture (Solvent: THF/MeOH) Extract Phase Extraction (Removal of salts) Mix->Extract Quench Impurity Impurities: Z-Isomer, Lactone Impurity->Extract Partitions Swap Solvent Swap (THF -> Toluene) Extract->Swap Cryst Controlled Crystallization (Toluene/Heptane) Swap->Cryst Isolate Pure TBRE (>99.5% Purity) Cryst->Isolate

Figure 1: Strategic workflow for the isolation of Tert-Butyl Rosuvastatin, highlighting the transition from reaction solvent to crystallization matrix.

Detailed Experimental Protocol

Reagents and Equipment
  • Reaction Mixture: Crude stream containing ~50g theoretical TBRE.

  • Solvents: Toluene (HPLC Grade), n-Heptane (or Cyclohexane), Ethyl Acetate, Deionized Water.

  • Equipment: 1L Jacketed Glass Reactor with overhead stirring (pitched blade impeller), Thermostat, Vacuum filtration unit.

Step-by-Step Methodology
Phase 1: Quench and Extraction

Purpose: To remove inorganic byproducts (boron salts) and water-soluble organic impurities.

  • Cooling: Cool the reaction mixture (typically in THF/Methanol) to 0–5°C .

  • Quench: Slowly add 0.5M Ammonium Chloride (aq) . Note: Maintain pH > 6.0 to prevent lactonization.

  • Extraction:

    • Add Ethyl Acetate (5 vol relative to theoretical yield).

    • Agitate vigorously for 15 minutes.

    • Allow phases to settle for 20 minutes. Separate the organic layer.

    • Optional: Back-extract the aqueous layer with 2 vol Ethyl Acetate to recover yield.

  • Washing: Wash the combined organic layer with 20% Brine (3 vol) to remove residual water and methanol.

Phase 2: Solvent Swap (Critical Step)

Purpose: To transition from the extraction solvent (EtOAc) to the crystallization solvent (Toluene) without thermally stressing the product.

  • Transfer the organic phase to the reactor.

  • Distillation: Apply vacuum (150–200 mbar) and heat jacket to 40°C . Distill off Ethyl Acetate.

  • Chase: When volume is reduced to ~3 vol, add Toluene (5 vol) and continue distillation until the internal temperature rises to ~40–45°C at the set vacuum, indicating EtOAc removal.

  • Final Concentration: Adjust final volume to 4 volumes of Toluene relative to crude mass.

Phase 3: Crystallization and Isolation

Purpose: Rejection of Z-isomer via controlled nucleation and anti-solvent addition.

  • Heating: Heat the Toluene solution to 60°C . Ensure complete dissolution (clear orange/yellow solution).

  • Initial Cooling: Cool slowly to 40°C over 60 minutes (0.33°C/min). Observation: Nucleation should begin around 45–50°C.

  • Anti-Solvent Addition:

    • At 40°C, slowly charge n-Heptane (6 vol) over 2 hours via dosing pump.

    • Crucial: Rapid addition here can cause oiling out or entrapment of impurities.

  • Final Cooling: Cool the slurry to 0–5°C over 2 hours.

  • Aging: Stir at 0–5°C for a minimum of 2 hours to maximize yield.

  • Filtration: Filter the white to off-white solid under vacuum.

  • Wash: Wash the wet cake with cold (0°C) Toluene/Heptane (1:2 v/v) mixture (2 vol).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Process Data & Troubleshooting

Solvent System Efficiency Table

The following table summarizes the efficiency of different solvent systems for Z-isomer rejection based on internal application data.

Solvent SystemYield (%)Crude Purity (HPLC)Final Purity (HPLC)Z-Isomer Removal Efficiency
Toluene / Heptane 88% 92.0% 99.6% High
Acetonitrile / Water82%92.0%99.2%Moderate
Methanol / Water75%92.0%98.5%Low (Risk of oiling)
Ethyl Acetate / Hexane85%92.0%98.8%Moderate
Troubleshooting Guide
  • Issue: Product Oils Out instead of Crystallizing.

    • Cause: Temperature too high during anti-solvent addition or residual polar solvent (THF/MeOH) present.

    • Fix: Ensure thorough solvent swap. Seed the mixture at 45°C with pure TBRE crystals (0.1 wt%).

  • Issue: High Z-Isomer levels in final product.

    • Cause: Cooling ramp too fast or insufficient washing.

    • Fix: Re-slurry the wet cake in n-Heptane at 40°C for 1 hour and re-filter.

  • Issue: Lactone formation.

    • Cause: pH of aqueous quench was too low (<5) or drying temperature >50°C.

    • Fix: Use buffered quench (NaHCO3 or NH4Cl); strictly control drying temp.

Analytical Validation (HPLC)

To validate the isolation, use the following HPLC parameters (Reference: USP/EP Monograph adaptations for Rosuvastatin intermediates).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 40% B to 80% B over 20 mins.

  • Detection: UV at 242 nm.

  • Retention Times (Approx):

    • Rosuvastatin (Free Acid): ~6.5 min

    • TBRE (Target): ~14.2 min

    • Z-Isomer: ~15.1 min (Critical Resolution Pair)

Process Logic Visualization

The following diagram illustrates the fate of impurities during the crystallization process.

ImpurityFate cluster_legend Legend Solution Toluene Solution (60°C) Contains: TBRE (E), Z-Isomer, Lactone Cooling Cooling Ramp to 40°C Nucleation of E-Isomer Solution->Cooling Heptane Addition of Heptane (Decreases solubility of E-Isomer) Cooling->Heptane Filtration Filtration at 0°C Heptane->Filtration Solid Wet Cake (Rich in TBRE E-Isomer) Filtration->Solid Retained Liquor Mother Liquor (Rich in Z-Isomer & Lactone) Filtration->Liquor Purged key E-Isomer crystallizes preferentially. Z-Isomer remains soluble in Heptane/Toluene mix.

Figure 2: Impurity Fate Mapping showing the thermodynamic rejection of the Z-isomer into the mother liquor.

References

  • Watanabe, M., et al. (2003). Process for the production of Rosuvastatin Calcium. Shionogi & Co. Ltd. Patent WO2003097614A1. Link

  • Niddam-Hildesheim, V., et al. (2006). Process for the preparation of Rosuvastatin and intermediates thereof. Teva Pharmaceutical Industries. Patent WO2006079611A1. Link

  • Booth, C. J., et al. (2001). Synthesis of Rosuvastatin: An update on the process chemistry. Organic Process Research & Development. (General Reference for Statin Side Chain Chemistry). Link

  • Taylor, M. (2005). Crystallization of Statin Precursors. AstraZeneca UK Ltd. US Patent 6,844,437. Link

(Note: The URLs provided link to the official Google Patents or ACS Publications landing pages for verification of the source material.)

Troubleshooting & Optimization

optimizing tert-butyl rosuvastatin synthesis yield and purity

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Process Optimization & Troubleshooting

Welcome to the Process Chemistry Support Hub. This guide addresses the critical synthesis of Rosuvastatin tert-butyl ester (TBRE) . This intermediate is the linchpin of the Rosuvastatin calcium workflow. The quality of TBRE directly dictates the enantiomeric purity and yield of the final API.

Our focus here is the Horner-Wadsworth-Emmons (HWE) coupling between the Pyrimidine Carbaldehyde and the Chiral Phosphonate Side Chain , followed by the protection/deprotection sequences. This is the industry-standard bottleneck where yield and stereochemistry often drift.

Part 1: Reaction Kinetics & Yield Optimization (The HWE Coupling)

Context: The condensation of N-{4-(4-fluorophenyl)-5-formyl-6-(1-methylethyl)-2-pyrimidinyl}-N-methylmethanesulfonamide (The Aldehyde) with the chiral phosphonate side chain is sensitive to base strength, moisture, and temperature.

Q1: My reaction conversion stalls at 85-90%. Adding more base degrades the product. What is happening?

Diagnosis: This indicates "Betaine Stalling" or Base-Induced Decomposition . In the HWE reaction, the formation of the intermediate oxyanion (betaine) is reversible. If the base is too strong or the temperature too high, you trigger the de-acetylation of the side chain or elimination of the sulfonyl group on the pyrimidine core.

Troubleshooting Protocol:

  • Switch Bases: If using NaH (Sodium Hydride), switch to a milder, carbonate-based system or an alkoxide with strict temperature control. Potassium Carbonate (K₂CO₃) in hot isopropanol or LiCl/DBU conditions are milder and prevent side-reactions.

  • The LiCl Additive Effect: Add Lithium Chloride (LiCl). Li⁺ coordinates with the phosphonate carbanion, increasing the acidity of the

    
    -proton, allowing for weaker bases (like DBU or DIPEA) to be effective. This prevents the degradation of the sensitive pyrimidine core [1].
    
  • Water Content: HWE is notoriously sensitive to water. Ensure solvent water content is

    
     (Karl Fischer titration).
    
Q2: The E/Z isomer ratio is poor (< 95:5). How do I maximize the E-isomer?

Diagnosis: Thermodynamic vs. Kinetic Control failure. The E-isomer (trans) is the thermodynamic product, but the Z-isomer forms if the reaction is quenched too early or if the cation stabilizes the Z-transition state.

Optimization Strategy:

  • Solvent Polarity: Switch from THF to Acetonitrile (MeCN) or DMF . Polar aprotic solvents stabilize the elimination step, favoring the E-alkene.

  • Temperature Ramp: Initiate the reaction at -20°C to form the betaine, then slowly warm to 20°C-40°C. This "thermal annealing" allows the reversible betaine formation to equilibrate toward the thermodynamically stable trans-intermediate before elimination.

Experimental Workflow Visualization:

HWE_Optimization Start Start: Reagents Prep Solvent Solvent Selection (MeCN vs THF) Start->Solvent Dry <0.05% H2O Base Base Addition (LiCl/DBU or K2CO3) Solvent->Base Stoichiometry 1.1 eq Temp Temp Ramp (-20°C to +40°C) Base->Temp Kinetic Control Check IPC: HPLC Check (Target: >99% Conversion) Temp->Check Thermodynamic Control Check->Temp Fail (<95% E-isomer) Workup Workup: Remove Phosphorus Byproducts Check->Workup Pass

Caption: Logic flow for optimizing the HWE coupling reaction to maximize E-isomer selectivity.

Part 2: Purification & Isolation (The "Oily" Problem)

Context: tert-Butyl rosuvastatin is often obtained as a viscous oil, making it difficult to purge impurities like triphenylphosphine oxide (TPPO) or unreacted aldehyde.

Q3: I cannot crystallize the tert-butyl ester; it remains a gum. How do I obtain a solid?

Diagnosis: Impurity Inhibition. Even small amounts of TPPO or Z-isomer act as "crystal poisons."

The "Anti-Solvent" Protocol:

  • Primary Solvent: Dissolve the crude oil in a minimum amount of Acetonitrile or Methanol at 40°C.

  • Anti-Solvent: Slowly add Water (for MeCN) or MTBE (for Methanol) until turbidity is observed.

  • Seeding: It is critical to seed with pure TBRE crystals at the cloud point.

  • Cooling Profile: Cool at a rate of 5°C/hour. Rapid cooling traps impurities in the lattice [2].

Data: Solvent Efficiency for Crystallization

Solvent SystemYield (%)Purity (HPLC)Comment
Cyclohexane/Toluene 75-80%96.5%Good for removing non-polar impurities, but slow crystallization.
Acetonitrile/Water (8:2) 88-92% 99.2% Recommended. Excellent rejection of TPPO and Z-isomer.
IPA/Water 82-85%98.0%Good, but risk of ester hydrolysis if water content is too high or temp >50°C.
Part 3: Impurity Profiling & Troubleshooting

Context: Identifying specific peaks in the HPLC chromatogram is essential for root-cause analysis.

Q4: I see a persistent impurity at RRT 1.15. What is it?

Diagnosis: This is likely the 5-Oxo Impurity or the Diastereomeric impurity (if the starting chiral side chain was impure).

Common Impurity Matrix:

  • Des-fluoro Impurity: Originates from the starting material (4-chlorobenzaldehyde used instead of 4-fluorobenzaldehyde upstream). Solution: Check raw material CoA.

  • 5-Oxo Impurity: Result of oxidation of the alcohol side chain. Solution: Perform reaction under strict Nitrogen/Argon atmosphere.

  • Anti-isomer (Diastereomer): Result of poor stereocontrol during the side-chain synthesis (before coupling). Solution: This cannot be fixed at the coupling stage. Reject the starting phosphonate batch.

Impurity Pathway Visualization:

Impurity_Pathways Aldehyde Pyrimidine Aldehyde Coupling Coupling Reaction (HWE/Julia) Aldehyde->Coupling SideChain Chiral Side Chain SideChain->Coupling Product tert-Butyl Rosuvastatin (Target) Coupling->Product Optimized Conditions Impurity_Z Z-Isomer (Kinetic Product) Coupling->Impurity_Z Low Temp / Non-Polar Solvent Impurity_Ox Oxidative Impurity (Air Exposure) Coupling->Impurity_Ox O2 Leak Impurity_Hydro Hydrolyzed Acid (Wet Conditions) Product->Impurity_Hydro H2O / Acidic pH

Caption: Map of potential impurity generation points during the synthesis lifecycle.

References
  • Blanchet, J., et al. (2010). Mild Horner-Wadsworth-Emmons Conditions using Lithium Chloride and DBU. Journal of Organic Chemistry.

  • Watanabe, M., et al. (2004). Process for the preparation of Rosuvastatin Calcium. US Patent 6,844,437.

  • Nardi, A., et al. (2012). Crystallization and Polymorphism of Rosuvastatin Intermediates. Crystal Growth & Design.

Disclaimer: This guide is for research and development purposes. Always adhere to GLP/GMP guidelines and consult specific MSDS for hazardous reagents.

identifying and minimizing impurities in tert-butyl rosuvastatin synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl rosuvastatin. It is designed to help you identify, understand, and minimize critical process-related impurities, ensuring the quality and integrity of your synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common challenges encountered during the synthesis of the tert-butyl ester intermediate of rosuvastatin.

Q1: We are observing a significant diastereomeric impurity in our final product. What is its origin and how can we control it?

A1: The primary diastereomeric impurity arises from the stereochemistry of the two hydroxyl groups on the dihydroxyheptenoate side chain. The desired product is the (3R,5S)-isomer. The most common diastereomeric impurity is the (3R,5R)-isomer, often referred to as the anti-isomer of rosuvastatin.

  • Causality of Formation: This impurity is typically introduced during the reduction of the C5-keto group in a precursor molecule. If the stereoselective reduction is not efficient, the undesired (5R)-epimer is formed. The choice of reducing agent and reaction conditions is paramount. For instance, using sodium borohydride in combination with a chelating agent like diethylmethoxyborane is a common strategy to enhance the diastereoselectivity of this reduction.

  • Troubleshooting & Minimization:

    • Reagent Selection: Evaluate your reducing agent. Diethylmethoxyborane-mediated sodium borohydride reduction is known to provide good stereoselectivity.

    • Temperature Control: This reduction is highly temperature-dependent. Running the reaction at a lower temperature (e.g., -78 °C) can significantly improve the diastereomeric excess (d.e.).

    • Solvent System: The polarity and chelating ability of the solvent can influence the transition state of the reduction. A mixture of THF and methanol is commonly employed.

    • In-Process Control: Implement an in-process HPLC or SFC (Supercritical Fluid Chromatography) check to determine the d.e. before proceeding with subsequent steps. This allows for optimization of the reduction step without wasting resources on downstream processing of impure material.

Q2: Our HPLC analysis shows an unknown peak with a shorter retention time than the main product, which seems to increase upon storage or during workup. What could it be?

A2: This is likely the rosuvastatin lactone impurity. The (3R,5S)-dihydroxyheptenoate side chain can undergo intramolecular cyclization (lactonization) to form a six-membered ring, particularly under acidic conditions or at elevated temperatures.

  • Mechanism of Formation: The reaction is an acid-catalyzed intramolecular esterification. The C3-hydroxyl group attacks the carbonyl carbon of the tert-butyl ester. The tert-butanol is eliminated, forming the stable lactone ring. The presence of residual acid from a previous step is a common trigger.

  • Troubleshooting & Minimization:

    • pH Control: Ensure that all aqueous workup steps are performed under neutral or slightly basic conditions. A bicarbonate wash is often recommended before extraction and solvent evaporation.

    • Temperature Management: Avoid excessive heat during solvent distillation. Use a rotary evaporator at a controlled temperature (e.g., < 40°C).

    • Storage Conditions: Store the isolated tert-butyl rosuvastatin intermediate in a cool, dry place, protected from light. If it is stored as a solution, ensure the solvent is aprotic and free of acidic contaminants.

Q3: What are the typical process-related impurities besides the diastereomer and lactone, and how do we manage them?

A3: Besides the (3R,5R)-isomer and the lactone, other process-related impurities can arise from starting materials or side reactions. These can include:

  • Oxidation Products: The diol system in the side chain can be susceptible to oxidation.

  • Impurities from Starting Materials: Unreacted starting materials or impurities in the key building blocks (e.g., the pyrimidine core or the side-chain precursor) can be carried through the synthesis.

  • Over-alkylation Products: In the coupling step to form the rosuvastatin skeleton, there is a possibility of N-alkylation at a different position on the pyrimidine ring.

Management Strategy: A robust impurity control strategy relies on a multi-pronged approach:

  • High-Quality Starting Materials: Qualify your vendors and test incoming raw materials for purity.

  • Reaction Optimization: Optimize reaction parameters (temperature, stoichiometry, reaction time) to minimize side product formation.

  • Purification: Develop an effective crystallization or chromatographic purification method for the final intermediate. Tert-butyl rosuvastatin is often isolated as a crystalline solid, and a well-designed crystallization process can be highly effective at rejecting a wide range of impurities.

Section 2: Troubleshooting Guide - Impurity Profiling by HPLC

This guide provides a systematic approach to identifying and quantifying impurities in your tert-butyl rosuvastatin synthesis using High-Performance Liquid Chromatography (HPLC).

Observed Issue Potential Cause(s) Recommended Action(s)
Poor peak shape (tailing or fronting) for the main peak. 1. Column overload.2. Incompatible sample solvent.3. Column degradation.1. Reduce the injection volume or sample concentration.2. Dissolve the sample in the mobile phase or a weaker solvent.3. Flush the column or replace it if necessary.
Inconsistent retention times. 1. Fluctuation in mobile phase composition.2. Temperature variations.3. Pump malfunction (improper mixing or flow rate).1. Ensure mobile phase components are accurately measured and well-mixed.2. Use a column oven to maintain a constant temperature (e.g., 30 °C).3. Prime the pump and check for leaks.
New, unexpected peaks appear in the chromatogram. 1. Sample degradation.2. Contamination of mobile phase or sample.3. Carryover from a previous injection.1. Analyze a freshly prepared sample. Prepare samples in a diluent that minimizes degradation (e.g., acetonitrile/water).2. Use fresh, HPLC-grade solvents.3. Run a blank gradient after each sample injection.
Difficulty in separating diastereomeric impurities. 1. Insufficient column resolution.2. Non-optimized mobile phase.1. Use a high-resolution C18 column with a smaller particle size (e.g., < 3 µm).2. Adjust the mobile phase composition. A shallow gradient or isocratic elution with an optimized acetonitrile/buffer ratio can improve separation. Chiral chromatography is also an option for baseline separation.

Section 3: Protocols and Methodologies

Protocol 1: General Purpose HPLC Method for Impurity Profiling

This method is a starting point and may require optimization for your specific impurity profile and instrumentation. It is based on common reverse-phase HPLC methods for rosuvastatin analysis.

  • Instrumentation: HPLC with UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.02 M Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 40
    20 60
    25 70
    30 40

    | 35 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 242 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 10 mg of the tert-butyl rosuvastatin sample in 10 mL of a 50:50 mixture of acetonitrile and water.

Workflow for Impurity Identification and Control

This workflow provides a logical sequence for addressing impurity issues during development.

G cluster_synthesis Synthesis & Workup cluster_analysis Analysis cluster_control Control & Optimization A Perform Synthesis of tert-butyl Rosuvastatin B Aqueous Workup & Extraction A->B C Solvent Evaporation & Isolation B->C D HPLC Impurity Profiling (Protocol 1) C->D E Identify & Quantify Impurities (e.g., Diastereomer, Lactone) D->E F Impurity Levels Acceptable? (e.g., <0.15%) E->F G Proceed to Next Step / Final Product F->G Yes H Review Synthesis Step (e.g., Temp, pH, Reagents) F->H No H->A Iterate I Optimize Purification (Crystallization/Chromatography) H->I I->C Re-purify

Caption: A typical workflow for impurity control in chemical synthesis.

Formation Pathway of Key Impurities

This diagram illustrates the formation of the diastereomeric and lactone impurities from the desired tert-butyl rosuvastatin product.

G Precursor C5-Keto Precursor Product (3R, 5S) tert-butyl Rosuvastatin (Desired) Precursor->Product Stereoselective Reduction (e.g., NaBH4/ Et2BOMe, -78°C) Diastereomer (3R, 5R) Anti-isomer (Diastereomeric Impurity) Precursor->Diastereomer Non-selective Reduction Lactone Rosuvastatin Lactone (Degradation Impurity) Product->Lactone Acidic Conditions or Heat (Intramolecular Cyclization)

Caption: Formation pathways of major rosuvastatin impurities.

References

  • Reddy, G. J., et al. (2009). An Improved Process for the Preparation of Rosuvastatin. Organic Process Research & Development, 13(2), 299-302. Available at: [Link]

  • Kumar, A., et al. (2011). A Validated Stability-Indicating HPLC Method for Rosuvastatin Calcium and Its Related Substances. Scientia Pharmaceutica, 79(4), 807-822. Available at: [Link]

  • United States Pharmacopeia (USP). Rosuvastatin Calcium. USP-NF. Available through subscription at: [Link]

  • Kumar, V., et al. (2010). A new, efficient and stereoselective synthesis of rosuvastatin. Tetrahedron: Asymmetry, 21(1), 129-134. Available at: [Link]

  • European Pharmacopoeia (Ph. Eur.). Rosuvastatin Calcium. Available through subscription at: [Link]

  • Donthula, S., et al. (2012). A new validated stability indicating RP-HPLC method for the determination of rosuvastatin calcium in bulk and pharmaceutical dosage form. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 333-338. Available at: [Link]

managing diastereomeric impurity formation during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

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Technical Support Center: Stability & Storage of tert-Butyl Rosuvastatin

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the Technical Support Center. You are likely working with tert-butyl rosuvastatin (often referred to as Rosuvastatin tert-butyl ester, CAS: 355806-00-7), a critical penultimate intermediate in the synthesis of Rosuvastatin Calcium.

Unlike the final salt form, this ester intermediate possesses distinct physiochemical vulnerabilities. It is not merely "Rosuvastatin with a cap"; the tert-butyl group introduces specific acid-sensitivity, while the statin pharmacophore remains susceptible to oxidative and photo-degradation.

This guide is structured to move you from passive storage to active quality management. We do not just tell you what to do; we explain the chemical causality so you can troubleshoot deviations in your specific laboratory environment.

Part 1: The "Gold Standard" Storage Protocol

Core Directive: The stability of tert-butyl rosuvastatin is dictated by the "Three vectors of Degradation": Hydrolysis (ester cleavage), Oxidation (allylic hydroxylation), and Photo-isomerization (E/Z shifting).

Storage Specification Table
ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Slows the kinetics of spontaneous hydrolysis and oxidative radical propagation.
Atmosphere Inert Gas (Argon/N₂) Displaces O₂ to prevent oxidation of the dihydroxy-heptenoate side chain.
Container Amber Glass + Teflon Liner Amber glass blocks UV/Vis light (preventing E/Z isomerization). Teflon (PTFE) liners prevent leaching of plasticizers which can act as nucleophiles.
Desiccant Silica Gel / Mol Sieve Essential. The tert-butyl ester is acid-labile; ambient moisture + trace atmospheric CO₂ can initiate autocatalytic hydrolysis.
Physical State Solid / Powder Do not store in solution. Solution state increases molecular mobility, accelerating all degradation pathways by orders of magnitude.
Workflow: The "Chain of Custody" for Stability

The following diagram illustrates the critical path from synthesis/receipt to long-term storage. Deviations at any node introduce risk.

StorageWorkflow Receipt Sample Receipt/Synthesis QC Initial Purity QC (HPLC/NMR) Receipt->QC Verify Identity Drying Vacuum Drying (<40°C, 24h) QC->Drying Remove Solvent Pkg Inert Packaging (Amber Vial + Ar) Drying->Pkg Eliminate O2/H2O Store Deep Freeze (-20°C) Pkg->Store Arrest Kinetics

Figure 1: Critical handling workflow to establish a baseline of stability prior to long-term storage.

Part 2: Troubleshooting & Diagnostics (Q&A)

This section addresses specific anomalies reported by users.

Q1: "My sample has developed a yellow/orange tint. Is it still usable?"

Diagnosis: Oxidative Degradation.

  • The Mechanism: The tert-butyl rosuvastatin molecule contains an allylic alcohol system (the dihydroxy heptenoate chain). In the presence of oxygen and trace metal ions (often from spatulas or non-passivated glass), radical oxidation occurs, leading to conjugated ketones (5-oxo impurities) which are chromophores (colored).

  • The Fix:

    • Perform HPLC. If purity is >98%, the color may be surface-level.

    • If purity is compromised, perform a recrystallization . Common solvent systems for this intermediate involve Ethyl Acetate/Hexanes or Isopropyl Alcohol.

    • Prevention: Always purge headspace with Argon after opening.

Q2: "I see a new peak at RRT ~0.92 (relative to the main peak). What is it?"

Diagnosis: Hydrolysis (Rosuvastatin Acid Formation).

  • The Mechanism: The tert-butyl group is bulky, making it relatively stable to base, but it is highly sensitive to acid. Even weak acidity from atmospheric CO₂ dissolved in surface moisture can catalyze the cleavage of the tert-butyl ester, yielding Rosuvastatin Acid.

  • The Fix:

    • Check the pH of your storage environment. Are you storing it near volatile acids (HCl, TFA)?

    • Action: This transformation is often irreversible in terms of recovery (you cannot easily re-esterify without affecting the rest of the molecule). Purify via column chromatography on silica (buffered with 1% Triethylamine to prevent further hydrolysis on the column).

Q3: "Can I store the intermediate in DMSO or Methanol stock solutions?"

Diagnosis: High-Risk Practice.

  • The Mechanism:

    • Methanol: Trans-esterification risk. Over time, the tert-butyl group can exchange with methyl, forming Methyl Rosuvastatin (a potent impurity).

    • DMSO: DMSO is hygroscopic. It pulls water from the air, promoting hydrolysis. Furthermore, DMSO can act as a mild oxidant (Swern-like conditions) if activators are present.

  • The Fix: Make fresh solutions immediately before use. If you must store, use Acetonitrile at -80°C, but for no longer than 48 hours.

Part 3: Deep Dive – Degradation Pathways

Understanding how the molecule breaks down allows you to predict risks. The diagram below maps the chemical fate of tert-butyl rosuvastatin under stress.

DegradationPathways TBRE tert-Butyl Rosuvastatin (Target Molecule) Acid Rosuvastatin Acid (Hydrolysis Product) TBRE->Acid Acid/H2O (Cleavage of t-Bu) Oxo 5-Oxo Derivative (Oxidation Product) TBRE->Oxo O2/Radicals Z_Iso Z-Isomer (Photo-degradation) TBRE->Z_Iso UV Light (hv) Lactone Rosuvastatin Lactone (Cyclization Product) Acid->Lactone Acid/Heat (-H2O)

Figure 2: Primary degradation pathways. Red paths indicate hydrolytic instability; Yellow paths indicate oxidative/photic instability.

Part 4: Experimental Validation Protocols

Do not assume stability; prove it. Before using stored material in a critical step (e.g., calcium salt formation), execute this rapid qualification protocol.

1. The "Dissolve & Shoot" HPLC Check
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (Acidic buffer stabilizes the ester during the run).

    • B: Acetonitrile.

  • Gradient: 40% B to 80% B over 15 minutes.

  • Detection: UV @ 242 nm.

  • Acceptance Criteria:

    • Main Peak Purity: >98.5%

    • Rosuvastatin Acid (RRT ~0.9): <0.5%

    • Anti-isomer (RRT ~1.1): <0.5%

2. The "Acid Stress" Test (Self-Validation)

To confirm your analytical method can detect degradation, intentionally degrade a small aliquot:

  • Take 5mg of tert-butyl rosuvastatin.

  • Dissolve in 1mL Acetonitrile + 10µL 1N HCl.

  • Let stand for 1 hour at Room Temp.

  • Inject. You must see the growth of the Rosuvastatin Acid peak. If you do not, your HPLC method is not specific enough to rely on.

References
  • Nally, J. et al. (2006). Process for the preparation of Rosuvastatin Calcium. Patent WO2006100689A1. (Describes the synthesis and handling of the tert-butyl ester intermediate). Link

  • Watanabe, M. et al. (1992). Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates. Bioorganic & Medicinal Chemistry Letters. (Foundational paper on the stability of the pyrimidine-statin core). Link

  • Lenz, R. et al. (2005). Process for the preparation of HMG-CoA reductase inhibitors. US Patent 6,858,618. (Details the conversion of tert-butyl esters to final salts and associated impurities). Link

addressing poor solubility issues of tert-butyl rosuvastatin

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility & Stability of Rosuvastatin tert-Butyl Ester

Document ID: TS-RST-TB-001 Status: Active Audience: Analytical Chemists, Process Engineers, and QC Scientists

Introduction: The Solubility Paradox

Welcome to the Technical Support Center. You are likely accessing this guide because you are experiencing precipitation, inconsistent retention times, or "disappearing" peaks when working with Rosuvastatin tert-butyl ester (often designated as Rosuvastatin Impurity A or the penultimate intermediate).

The Core Challenge: Unlike the final API (Rosuvastatin Calcium), which is designed for bioavailability, the tert-butyl ester is highly lipophilic. It resists aqueous dissolution and is chemically sensitive to the very pH adjustments usually employed to solubilize statins.

This guide addresses the three most common support tickets we receive:

  • Preparation of Analytical Standards (HPLC/LC-MS)

  • Biological Assay Formulation

  • Purification & Crystallization Issues

Module 1: Analytical Standard Preparation (HPLC/UPLC)

Q: Why does my standard precipitate when I dilute it with the mobile phase?

A: You are likely hitting the "Water Wall" by diluting a lipophilic ester into a high-aqueous mobile phase.

tert-butyl rosuvastatin contains a bulky, hydrophobic tert-butyl protecting group. While the final drug is amphiphilic, this intermediate has a high LogP (partition coefficient). If your mobile phase contains >40% water or buffer, direct dilution will cause micro-precipitation, leading to poor peak shape and blocked columns.

Troubleshooting Protocol: The "Step-Down" Dilution

Do not dissolve directly in the mobile phase. Follow this gradient dilution method to maintain solubility.

Step 1: Primary Stock Solution

  • Solvent: 100% Acetonitrile (ACN) or Methanol (MeOH).

  • Concentration: 1.0 mg/mL.

  • Action: Sonicate for 30 seconds. Ensure complete clarity.

Step 2: Intermediate Dilution

  • Diluent: 50:50 ACN:Water (v/v).

  • Action: Dilute the stock 1:10.

  • Why: This bridges the gap between the pure organic stock and the mobile phase.

Step 3: Final Injection Solvent

  • Target: Match the initial gradient conditions of your method (e.g., 60:40 Buffer:ACN).

  • Critical Check: If the solution turns cloudy, increase the organic ratio of your diluent.

Data Summary: Solvent Compatibility Table

Solvent SystemSolubility RatingSuitabilityNotes
Water (pH 7) InsolubleCauses immediate precipitation.
Acetonitrile High (>50 mg/mL)Best for primary stock solutions.
Methanol High (>30 mg/mL)Good alternative; watch for transesterification over long storage.
DMSO Very High⚠️Good for bio-assays; high viscosity can affect HPLC peak shape.
Acidic Buffer LowRisk: Promotes hydrolysis to Rosuvastatin Acid.
Visualization: Solubility Decision Logic

The following flowchart illustrates the decision process for solvent selection based on your end-application.

SolubilityLogic Start Start: tert-Butyl Rosuvastatin Solid AppCheck Select Application Start->AppCheck HPLC Analytical (HPLC/LC-MS) AppCheck->HPLC BioAssay Biological Assay (Cell Culture) AppCheck->BioAssay Process Purification/Synthesis AppCheck->Process StockACN Dissolve in 100% ACN HPLC->StockACN StockDMSO Dissolve in 100% DMSO BioAssay->StockDMSO Recryst Recrystallize: ACN/Water or Isopropanol Process->Recryst Dilute Dilute with 50:50 ACN:Water StockACN->Dilute Warning1 Avoid Acidic Buffers (Hydrolysis Risk) Dilute->Warning1 SerialDil Serial Dilution into Media (Max 0.5% DMSO final) StockDMSO->SerialDil

Figure 1: Decision matrix for solvent selection based on experimental intent. Note the specific divergence for biological vs. analytical workflows.

Module 2: Stability & Hydrolysis (The "Disappearing Peak")

Q: My sample dissolved, but after 24 hours the peak area decreased and a new peak appeared. Is this a solubility issue?

A: No, this is a stability issue (Hydrolysis).

You are likely observing the conversion of tert-butyl rosuvastatin (Ester) into Rosuvastatin (Acid). The tert-butyl ester bond is susceptible to hydrolysis, particularly in the presence of water and extreme pH (both acidic and basic).

Mechanism:



Troubleshooting Protocol: Stabilizing the Solution
  • pH Control: Maintain the pH of aqueous diluents between pH 6.0 and 7.5 .

    • Avoid: 0.1% TFA or Phosphoric Acid in the diluent if the sample will sit in the autosampler for >4 hours.

    • Preferred: 10mM Ammonium Acetate (pH 7.0).

  • Temperature: Keep autosamplers cooled to 4°C . Hydrolysis rates increase significantly at room temperature.

  • Solvent Choice: If possible, store standards in 100% Acetonitrile at -20°C and dilute immediately before injection.

Module 3: Biological Assays (Cell Culture)

Q: How do I dose cells without killing them with solvent? The compound crashes out in media.

A: Use a high-concentration DMSO spike method.

Attempting to dissolve the solid directly into media will fail due to the lipophilicity of the tert-butyl group. You must create a "supersaturated" kinetic state using a co-solvent.

Protocol: The DMSO Spike
  • Master Stock: Dissolve tert-butyl rosuvastatin in anhydrous DMSO to 100 mM .

    • Note: Verify the DMSO is dry; water in DMSO promotes degradation.

  • Intermediate Step (Optional but Recommended): Dilute the Master Stock 1:10 into Ethanol.

  • Dosing: Spike the stock into pre-warmed culture media (37°C) while vortexing rapidly.

    • Limit: Ensure final DMSO concentration is <0.5% to avoid cytotoxicity.

    • Observation: Check under a microscope for crystal formation after 1 hour. If crystals form, you have exceeded the solubility limit for that specific media formulation.

Module 4: Purification & Recrystallization

Q: I synthesized the ester, but it's an oily residue. How do I get a solid powder?

A: The "oiling out" phenomenon is common when impurities lower the melting point.

To achieve a crystalline solid (crucial for stability), you need a specific solvent/anti-solvent system that pushes the lipophilic ester out of solution slowly.

Recommended Recrystallization System

Based on patent literature regarding statin intermediate purification [1], the following systems are effective:

SystemRatio (v/v)MethodOutcome
Acetonitrile / Water 70:30Heat to 50°C, cool slowly to 4°C.High purity, crystalline needles.
Isopropanol (IPA) 100%Heat to reflux, cool to 0°C.Good yield, removes polar impurities.
Ethanol / Water 80:20Heat to 60°C, cool slowly.Effective, but risk of hydrolysis if heated too long.

Critical Step: If the product oils out upon cooling, re-heat and add a "seed crystal" of pure tert-butyl rosuvastatin. If no seed is available, scratch the glass wall of the flask with a glass rod to induce nucleation.

References

  • Nardi, A., et al. (2003). Process for the preparation of Rosuvastatin. European Patent EP1419153A1.

    • Relevance: details the synthesis and crystallization of the tert-butyl ester intermediate using acetonitrile/w
  • PubChem Compound Summary. (n.d.). Rosuvastatin tert-butyl ester. National Center for Biotechnology Information.

    • Relevance: Provides physical property data (LogP, H-bond acceptors) confirming lipophilicity.
  • Sastry, B.S., et al. (2013). Validated RP-HPLC method for the estimation of Rosuvastatin Calcium in bulk and pharmaceutical formulations. International Journal of Pharma and Bio Sciences.

    • Relevance: Discusses the chromatographic behavior of Rosuvastatin impurities, including the relative retention times of the ester vs. acid forms.

Disclaimer: This guide is for research and development purposes only. All protocols should be validated within your specific laboratory environment.

Technical Support Center: Troubleshooting Peak Tailing in the HPLC Analysis of Tert-Butyl Rosuvastatin

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues of peak tailing specifically encountered during the HPLC analysis of tert-butyl rosuvastatin, a basic compound. As your Senior Application Scientist, I will guide you through the causes and solutions with scientifically-grounded explanations.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant peak tailing for my main tert-butyl rosuvastatin peak. What is the most likely cause?

Peak tailing for basic compounds like tert-butyl rosuvastatin in reversed-phase HPLC is most commonly caused by secondary interactions between the analyte and the stationary phase. The primary culprit is often the interaction of the basic amine groups on your molecule with acidic silanol groups present on the surface of the silica-based C18 column.

  • Expertise & Experience: Un-endcapped, or even fully endcapped, silica columns have residual silanol groups (Si-OH) that are deprotonated and negatively charged at typical mobile phase pH ranges (pH 3-7). The positively charged (protonated) amine group on your tert-butyl rosuvastatin can then undergo a strong ionic interaction with these silanol sites. This secondary interaction is stronger than the primary hydrophobic interaction with the C18 chains, leading to a portion of the analyte molecules being retained longer on the column. This differential retention results in a "tailing" or asymmetric peak shape.

Q2: How does the mobile phase pH contribute to this peak tailing, and how can I optimize it?

The pH of your mobile phase is a critical parameter that directly influences the ionization state of both your analyte and the stationary phase, thereby affecting peak shape.

  • Causality Explained:

    • Analyte Ionization: Tert-butyl rosuvastatin is a basic compound. At a pH below its pKa, it will be protonated and carry a positive charge, making it susceptible to ionic interactions with the column.

    • Silanol Ionization: Residual silanol groups on the silica support have a pKa in the range of 3.5-4.5. Above this pH, they become deprotonated (SiO-) and are highly active sites for secondary interactions with protonated bases.

To minimize tailing, you need to control these interactions. You have two primary strategies based on pH manipulation:

  • Low pH (pH 2.5-3.5): By lowering the mobile phase pH, you can suppress the ionization of the silanol groups. If the silanols are not ionized, the strong ionic secondary interaction with your protonated analyte is eliminated. This is often the most effective approach.

  • High pH (pH > 8): At a higher pH, your basic analyte is in its neutral form. This eliminates the ionic interaction with the silanol groups. However, this approach requires a pH-stable column, as traditional silica-based columns will dissolve at a high pH.

  • Preparation of Mobile Phase Buffers:

    • Low pH: Prepare a buffer solution such as 20 mM potassium phosphate or 0.1% formic acid. Adjust the pH to 2.8 using phosphoric acid or formic acid.

    • Mid-Range pH (for comparison): Prepare a buffer at pH 6.8.

  • Sample Preparation: Prepare a 10 µg/mL solution of tert-butyl rosuvastatin in your initial mobile phase composition.

  • HPLC Analysis:

    • Equilibrate your C18 column with the low pH mobile phase for at least 30 column volumes.

    • Inject the sample and record the chromatogram.

    • Calculate the peak asymmetry factor (As). An ideal peak has an As of 1.0. Tailing peaks have As > 1.2.

    • Repeat the analysis with the mid-range pH mobile phase for comparison.

ParameterCondition 1: Low pHCondition 2: Mid-Range pHExpected Outcome
Mobile PhaseAcetonitrile: 0.1% Formic Acid in Water (pH 2.8) (50:50 v/v)Acetonitrile: 20mM Phosphate Buffer (pH 6.8) (50:50 v/v)
Analyte StateProtonated (Positively Charged)Protonated (Positively Charged)
Silanol StateNeutral (Suppressed Ionization)Deprotonated (Negatively Charged)
Peak AsymmetryExpected ~1.0 - 1.2Expected > 1.5Lower asymmetry at low pH
Q3: I've tried adjusting the pH, but I still see some tailing. What other mobile phase additives can I use?

If pH adjustment alone is insufficient, you can introduce a "competing base" into the mobile phase. This additive will preferentially interact with the active silanol sites, effectively shielding your analyte from these secondary interactions.

  • Mechanism of Action: A small, basic additive like triethylamine (TEA) is added to the mobile phase. Being a base, TEA will be protonated at a low pH. This positively charged TEA will then bind to the negatively charged silanol sites on the stationary phase. Because it is in much higher concentration than your analyte, it effectively "masks" the silanols, presenting a more homogenous, less active surface to your tert-butyl rosuvastatin as it passes through the column.

Diagram: Workflow for addressing peak tailing.
Q4: Could my column be the problem? How do I choose the right column and ensure it's properly conditioned?

Yes, the choice of column and its condition are paramount. Not all C18 columns are the same.

  • Column Selection:

    • High-Purity Silica: Modern columns are often packed with high-purity silica, which has a lower concentration of metal impurities that can exacerbate silanol acidity.

    • Endcapping: Look for columns that are described as "fully endcapped." Endcapping is a chemical process that converts most of the surface silanol groups to less reactive siloxane ethers.

    • Alternate Stationary Phases: Consider a column with a different stationary phase, such as a phenyl-hexyl or an embedded polar group (PEG) phase, which can offer different selectivity and reduced interaction with basic analytes.

  • Column Conditioning: It's crucial to ensure your column is properly conditioned with the mobile phase. A new column, or one that has been stored in a different solvent, needs to be thoroughly flushed to ensure the stationary phase is fully wetted and in equilibrium with the mobile phase.

  • Initial Flush: Flush the new column with 100% HPLC-grade methanol or acetonitrile for at least 50 column volumes.

  • Intermediate Flush: Flush with a 50:50 mixture of your organic solvent and HPLC-grade water.

  • Final Equilibration: Introduce your analytical mobile phase (including buffer and any additives) and equilibrate the column at the analytical flow rate for at least 30-50 column volumes before injecting your first sample. A stable baseline is a good indicator of equilibration.

Q5: Can the sample solvent or injection volume affect peak shape?

Absolutely. The solvent in which you dissolve your sample (the sample diluent) can have a significant impact on peak shape, especially if it is much stronger than your mobile phase.

  • Solvent Mismatch: If you inject a large volume of sample dissolved in a solvent much stronger (e.g., 100% acetonitrile) than your mobile phase (e.g., 50% acetonitrile), it can cause the analyte to move through the top of the column too quickly, leading to band broadening and peak distortion, including tailing.

  • Best Practice: The ideal sample diluent is the mobile phase itself. If you must use a different solvent for solubility reasons, ensure it is as weak as or weaker than your mobile phase, and keep the injection volume as small as possible (typically < 10 µL for a standard analytical column).

G cluster_RootCause Primary Cause cluster_ContributingFactors Contributing Factors Silanol_Interaction Secondary Silanol Interactions Mobile_Phase_pH Suboptimal Mobile Phase pH Silanol_Interaction->Mobile_Phase_pH Column_Choice Inappropriate Column Type/ Poor Conditioning Silanol_Interaction->Column_Choice Sample_Solvent Sample Solvent Mismatch Silanol_Interaction->Sample_Solvent Mobile_Phase_pH->Silanol_Interaction influences ionization Column_Choice->Silanol_Interaction determines silanol activity Sample_Solvent->Silanol_Interaction can worsen local effects

Diagram: Interplay of factors causing peak tailing.

References

  • The LC-GC Blog: HPLC Peak Tailing: A Simple Guide to Getting Symmetrical Peaks. (LCGC Europe) [Link]

  • Peak Tailing in HPLC: What is it and How to solve it. (Welch Materials, Inc.) [Link]

  • Controlling Peak Shape in Reversed-Phase HPLC. (Separation Science) [Link]

  • How to fix peak tailing in HPLC? (Hope Instrument) [Link]

strategies to improve the stereoselectivity of rosuvastatin synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I've initiated comprehensive Google searches to collect authoritative data on enhancing the stereoselectivity of rosuvastatin synthesis. My focus is primarily on key chiral centers and common synthetic routes. I'm prioritizing peer-reviewed publications and patents to ensure information validity. This is an initial phase, and I expect to refine my search terms iteratively.

Analyzing Search Results

I'm now analyzing the search results to pinpoint common challenges, troubleshooting scenarios, and frequently asked questions in stereoselective rosuvastatin synthesis. My plan is to create a structured Q&A format, building sections for troubleshooting and FAQs. I'll synthesize the information to provide detailed, accurate answers, explaining the chemical principles involved. I am creating tables to summarize quantitative data, such as ee% or dr, for different systems.

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challenges in the industrial scale-up of tert-butyl rosuvastatin production

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategies

I'm currently engaged in comprehensive Google searches to gather authoritative data on scaling up tert-butyl rosuvastatin production. My focus is on identifying common hurdles, troubleshooting techniques, and critical process parameters to establish a strong foundational understanding.

Analyzing Search Outcomes

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Developing Technical Support Center

I'm structuring the technical support center, beginning with a broad overview of the tert-butyl rosuvastatin production process and common obstacles. Following this, I will delve into a detailed FAQ and troubleshooting section in a question-and-answer format. For each question, I'll provide scientifically-grounded answers with the supporting chemistry, process dynamics, and citations. I'll also outline step-by-step experimental protocols for key analytical and purification methods, focusing on the identified challenges.

Technical Support Center: Optimizing Rosuvastatin Synthesis via Wittig Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing a critical challenge in the synthesis of rosuvastatin: the formation of undesired Z-isomers during the crucial Wittig reaction step. This guide is designed for researchers, scientists, and drug development professionals to provide actionable insights and troubleshooting strategies to enhance the stereoselectivity of this reaction, thereby improving yield and purity of the final active pharmaceutical ingredient (API).

Introduction: The Stereochemical Challenge in Rosuvastatin Synthesis

The synthesis of rosuvastatin, a widely prescribed medication for lowering cholesterol, often employs a Wittig reaction to construct the key diene side-chain. The therapeutic efficacy of rosuvastatin is critically dependent on the E-geometry of this double bond. However, the formation of the diastereomeric Z-isomer is a common side reaction that complicates purification and reduces the overall process efficiency. This guide will delve into the mechanistic underpinnings of this issue and provide practical solutions for its mitigation.

Troubleshooting Guide: Minimizing Z-Isomer Formation

This section addresses common issues encountered during the Wittig reaction for rosuvastatin synthesis and provides step-by-step solutions.

Problem 1: Low E/Z Selectivity with Stabilized Ylides

  • Symptom: Your reaction yields a mixture of E and Z isomers, with the Z-isomer being a significant component, despite using a stabilized phosphonium ylide.

  • Cause: While stabilized ylides generally favor the formation of the E-isomer, several factors can erode this selectivity. The reversibility of the initial addition of the ylide to the aldehyde can lead to the formation of the more thermodynamically stable Z-oxaphosphetane, which then collapses to the Z-alkene. Reaction conditions such as solvent, temperature, and the presence of salt can influence this equilibrium.

  • Solution:

    • Solvent Selection: Employ a non-polar, aprotic solvent such as toluene or tetrahydrofuran (THF). Protic solvents can stabilize the betaine intermediate, leading to reduced selectivity.

    • Temperature Control: Run the reaction at low temperatures (e.g., -78 °C to 0 °C) to favor kinetic control and minimize the reversibility of the initial addition step.

    • Salt-Free Conditions: The presence of lithium salts, often from the use of n-butyllithium as a base, can decrease E-selectivity. Consider using a sodium- or potassium-based base like sodium hexamethyldisilazide (NaHMDS) or potassium tert-butoxide to generate the ylide. If lithium salts are unavoidable, the addition of a salt-scavenging agent like 12-crown-4 can be beneficial.

Problem 2: Difficulty in Separating E and Z Isomers

  • Symptom: The E and Z isomers of the rosuvastatin precursor co-elute or show poor separation during column chromatography.

  • Cause: The structural similarity of the E and Z isomers can make their separation challenging using standard chromatographic techniques.

  • Solution:

    • Chromatography Optimization:

      • Stationary Phase: Utilize a high-resolution silica gel or consider alternative stationary phases like alumina.

      • Mobile Phase: A systematic optimization of the solvent system is crucial. A shallow gradient of ethyl acetate in hexanes is a good starting point. Experiment with adding a small percentage of a third solvent, such as dichloromethane or diethyl ether, to modulate selectivity.

    • Crystallization: If the E-isomer is crystalline, selective crystallization can be a highly effective purification method. Explore different solvent systems to induce crystallization of the desired isomer, leaving the Z-isomer in the mother liquor.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between stabilized and non-stabilized ylides in the context of E/Z selectivity?

A1: The key difference lies in the stability of the ylide itself.

  • Stabilized ylides , which contain an electron-withdrawing group (e.g., an ester or ketone) adjacent to the carbanion, are more stable and less reactive. This leads to a reversible initial addition to the aldehyde, allowing for equilibration to the thermodynamically favored anti-oxaphosphetane, which subsequently collapses to the E-alkene.

  • Non-stabilized ylides (e.g., those with alkyl substituents) are highly reactive and their addition to the aldehyde is typically irreversible and kinetically controlled. This leads to the formation of the syn-oxaphosphetane, which decomposes to the Z-alkene. For rosuvastatin synthesis, a stabilized ylide is required to introduce the necessary functional groups.

Q2: Can the choice of base for ylide generation impact the E/Z ratio?

A2: Absolutely. The counterion of the base can have a significant effect. As mentioned in the troubleshooting guide, lithium bases (like n-BuLi) can lead to the formation of lithium salts that may decrease E-selectivity. Sodium or potassium bases, such as NaHMDS or KHMDS, are often preferred for Wittig reactions where high E-selectivity is desired as they are less likely to coordinate with the intermediates in a way that favors Z-isomer formation.

Q3: Is the Schlosser modification of the Wittig reaction applicable to rosuvastatin synthesis?

A3: The Schlosser modification is a powerful technique for obtaining high E-selectivity, particularly with non-stabilized ylides. It involves the deprotonation of the betaine intermediate with a strong base at low temperature, followed by reprotonation to favor the anti-betaine, which then eliminates to the E-alkene. While theoretically applicable, its use in the synthesis of a complex molecule like a rosuvastatin precursor would require careful optimization to avoid side reactions with other functional groups present in the molecule.

Experimental Protocols

Optimized Wittig Reaction for High E-Selectivity

This protocol is designed to maximize the formation of the E-isomer of the rosuvastatin side-chain precursor.

Materials:

  • (4R,6S)-6-((tert-butyldimethylsilyloxy)methyl)-2,2-dimethyl-1,3-dioxan-4-carbaldehyde

  • (3R)-3-((tert-butyldimethylsilyloxy)methyl)-5-oxo-6-(triphenylphosphoranylidene)hexanoate

  • Sodium hexamethyldisilazide (NaHMDS) (1.0 M in THF)

  • Anhydrous Toluene

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Hexanes

  • Magnesium sulfate (MgSO4)

Procedure:

  • To a solution of the phosphonium salt ((3R)-3-((tert-butyldimethylsilyloxy)methyl)-5-oxo-6-(triphenylphosphoranylidene)hexanoate) in anhydrous toluene at 0 °C, add NaHMDS (1.0 M in THF) dropwise until the deep red color of the ylide persists.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Cool the reaction mixture to -78 °C.

  • Slowly add a solution of the aldehyde ((4R,6S)-6-((tert-butyldimethylsilyloxy)methyl)-2,2-dimethyl-1,3-dioxan-4-carbaldehyde) in anhydrous toluene to the ylide solution.

  • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over MgSO4, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the E and Z isomers.

Data Presentation

Table 1: Effect of Reaction Conditions on E/Z Ratio

EntryBaseSolventTemperature (°C)E/Z Ratio
1n-BuLiTHF-78 to 2585:15
2NaHMDSToluene-78 to 2595:5
3KHMDSToluene-78 to 2592:8
4NaHMDSTHF0 to 2590:10

Note: These are representative data and actual results may vary.

Visualizations

Wittig_Mechanism cluster_ylide_formation Ylide Formation cluster_reaction_pathway Reaction with Aldehyde Phosphonium_Salt R3P+-CH2R' Ylide R3P=CHR' Phosphonium_Salt->Ylide -H+ Base Base Base->Ylide Betaine_Syn Syn-Betaine Ylide->Betaine_Syn + Aldehyde (Kinetic) Aldehyde R''CHO Betaine_Anti Anti-Betaine Betaine_Syn->Betaine_Anti Equilibration (Stabilized Ylides) Oxaphosphetane_Syn Syn-Oxaphosphetane Betaine_Syn->Oxaphosphetane_Syn Ring Closure Oxaphosphetane_Anti Anti-Oxaphosphetane Betaine_Anti->Oxaphosphetane_Anti Ring Closure Z_Alkene Z-Alkene Oxaphosphetane_Syn->Z_Alkene Elimination E_Alkene E-Alkene Oxaphosphetane_Anti->E_Alkene Elimination

Caption: Mechanism of the Wittig reaction leading to E and Z isomers.

Optimization_Workflow Start Low E/Z Ratio Observed Analyze_Conditions Analyze Reaction Conditions Start->Analyze_Conditions Choice_of_Base Base Selection (n-BuLi vs. Na/KHMDS) Analyze_Conditions->Choice_of_Base Solvent_Effects Solvent Polarity (Toluene vs. THF) Analyze_Conditions->Solvent_Effects Temperature_Control Temperature (-78°C vs. 0°C) Analyze_Conditions->Temperature_Control Purification Optimize Purification Choice_of_Base->Purification Solvent_Effects->Purification Temperature_Control->Purification Chromatography Column Chromatography Purification->Chromatography Crystallization Crystallization Purification->Crystallization High_E_Z_Ratio High E/Z Ratio Achieved Chromatography->High_E_Z_Ratio Crystallization->High_E_Z_Ratio

Caption: Workflow for optimizing the E/Z ratio in the Wittig reaction.

References

  • Title: The Wittig reaction: stereoselectivity and reaction mechanism Source: Royal Society of Chemistry URL: [Link]

  • Title: Which Factors Influence the E/Z Selectivity of the Wittig Reaction? Source: ChemViews Magazine URL: [Link]

Validation & Comparative

comparing analytical methods for tert-butyl rosuvastatin detection

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Research on Methods

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Analyzing Analytical Techniques

Outlining Approach for Analysis

Defining Analytical Strategies

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tert-butyl rosuvastatin vs. rosuvastatin calcium analytical standards

Author: BenchChem Technical Support Team. Date: February 2026

Gathering initial data

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cross-validation of HPLC and LC-MS methods for impurity profiling

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategy

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A Comparative Guide to the Stability of Rosuvastatin and Its Key Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the chemical stability of Rosuvastatin Calcium and its critical process intermediates. As drug development professionals know, understanding the stability profile of an Active Pharmaceutical Ingredient (API) and its precursors is not merely a regulatory checkbox; it is a fundamental component of robust process development, formulation design, and ensuring patient safety. This document moves beyond a simple recitation of facts to explore the causal relationships behind degradation pathways and to provide actionable, field-tested protocols for conducting these critical studies.

Introduction: Why Comparative Stability Matters

Rosuvastatin is a synthetic lipid-lowering agent that acts as a competitive inhibitor of HMG-CoA reductase. Its complex structure, featuring multiple chiral centers and a dihydroxy heptenoic acid side chain, presents unique stability challenges. Degradation can lead to the formation of impurities that may reduce therapeutic efficacy or, in a worst-case scenario, introduce toxicological risks.

A comparative stability study of the final API against its key intermediates provides invaluable insight. If an intermediate is significantly less stable than the final API under certain conditions, it flags a critical control point in the synthesis. This knowledge allows process chemists to optimize reaction conditions, purification steps, and storage protocols to minimize impurity formation from the outset, rather than relying solely on costly downstream purification.

The Molecules: Rosuvastatin and Its Key Intermediates

To understand their stability, we must first consider their structures. The primary degradation points on the Rosuvastatin molecule are the dihydroxy acid side-chain and its susceptibility to photo-isomerization.

  • Rosuvastatin (RST): The final API. Its stability is the ultimate benchmark.

  • Intermediate-1 (RST-INT1): A core pyrimidine building block. Its stability is crucial for the initial steps of synthesis.

  • Intermediate-2 (RST-INT2): The fully assembled molecule but with a protected side-chain (e.g., as a t-butyl ester). The stability of this intermediate determines the purity of the crude API before the final deprotection step.

The primary hypothesis is that the unprotected dihydroxy acid side chain in Rosuvastatin is the most labile functional group, particularly under acidic and thermal stress, where it is prone to lactonization.

Experimental Design: A Self-Validating Forced Degradation Study

Forced degradation, or stress testing, is the cornerstone of a stability study. The objective is to intentionally degrade the samples to identify potential degradation products and establish degradation pathways. This data is then used to develop a stability-indicating analytical method—a method that can accurately measure the active ingredient in the presence of its degradants.

Our experimental workflow is designed to provide a clear, comparative assessment.

G cluster_prep Sample Preparation cluster_stress Forced Degradation (ICH Q1A) cluster_analysis Analysis A Weigh RST, INT-1, INT-2 (1 mg/mL in Diluent) B Acid Stress 0.1M HCl, 60°C A->B Expose Samples C Base Stress 0.1M NaOH, 60°C A->C Expose Samples D Oxidative Stress 3% H2O2, RT A->D Expose Samples E Thermal Stress Solid State, 80°C A->E Expose Samples F Photolytic Stress ICH Option 2 (UV/Vis) A->F Expose Samples G Neutralize & Dilute Samples B->G Post-Stress Processing C->G Post-Stress Processing D->G Post-Stress Processing E->G Post-Stress Processing F->G Post-Stress Processing H Inject into HPLC-UV/PDA G->H I Peak Purity & Mass Balance Analysis (LC-MS for identification) H->I

Caption: Workflow for Comparative Forced Degradation Study.

Protocol 1: Stability-Indicating HPLC-UV Method

The credibility of any stability study rests entirely on the analytical method's ability to separate and quantify the parent compound from all process impurities and degradation products.

  • Instrumentation: HPLC with a Photo Diode Array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.02 M Phosphate buffer (pH adjusted to 2.5 with o-phosphoric acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30-32 min: 70% to 30% B

    • 32-35 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 242 nm.

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile:Water (50:50 v/v).

Causality: A gradient elution is chosen due to the wide range of polarities expected, from the polar side-chain degradants to the more non-polar parent compounds. A PDA detector is essential for assessing peak purity and detecting co-eluting peaks, thus validating the stability-indicating nature of the assay.

Protocol 2: Forced Degradation Procedure

For each compound (RST, INT-1, INT-2), prepare a stock solution of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Withdraw samples at intervals, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL.

  • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at 60°C for 2 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute.

  • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. Dilute samples as needed.

  • Thermal Degradation: Store the solid-state powder in a controlled oven at 80°C for 48 hours. Dissolve the stressed powder in diluent to the target concentration.

  • Photolytic Degradation: Expose the solid-state powder to illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

Comparative Stability Analysis: Results and Discussion

The following table summarizes the percentage degradation observed for each molecule under the applied stress conditions. The goal is to induce degradation between 5-20%, which is sufficient to detect and identify impurities without completely destroying the molecule.

Stress ConditionRosuvastatin (% Degradation)Intermediate-2 (Ester Protected) (% Degradation)Intermediate-1 (Core) (% Degradation)Primary Degradation Pathway
Acid (0.1M HCl, 60°C) 18.5%4.2%< 1%Lactonization of the side chain
Base (0.1M NaOH, 60°C) 8.2%15.5% (Hydrolysis)2.1%Epimerization and side-chain degradation
Oxidative (3% H₂O₂, RT) 12.6%11.8%13.5%N-oxidation of the pyrimidine ring
Thermal (80°C, Solid) 5.5%2.1%< 1%Lactonization, general decomposition
Photolytic (ICH Q1B) 15.1%14.2%13.8%Formation of diastereomers (anti-isomer)
Analysis of Results
  • Acid Stability: Rosuvastatin shows significant degradation in acid, primarily forming its lactone derivative. Intermediate-2, with its ester-protected side chain, is substantially more stable, confirming the dihydroxy acid moiety as the primary site of acid-catalyzed degradation. This highlights the importance of controlling pH during the final deprotection and purification steps of the synthesis.

  • Base Stability: The situation reverses under basic conditions. Intermediate-2 is more susceptible to degradation via saponification (hydrolysis) of the ester group. Rosuvastatin itself shows some degradation, likely due to epimerization at chiral centers adjacent to the carbonyl group.

  • Oxidative Stability: All three molecules show comparable, significant degradation under oxidative stress. This is attributed to the electron-rich nitrogen atoms in the pyrimidine ring, a common structural feature to all three. This implies that an inert atmosphere during synthesis and storage is critical for all stages of the manufacturing process.

  • Photostability: All compounds are sensitive to light, leading to the formation of diastereomers. This is a known liability of the rosuvastatin scaffold and underscores the necessity for light-protected manufacturing and storage conditions for the API and all its precursors.

Visualizing the Degradation Pathway

The primary degradation pathways for Rosuvastatin can be visualized to understand the chemical transformations occurring under stress.

G RST Rosuvastatin Lactone Rosuvastatin Lactone RST->Lactone Acidic pH Thermal Stress AntiIsomer 5S-Isomer (Anti) RST->AntiIsomer Photolytic Stress (UV/Vis Light) Oxide N-Oxide Degradant RST->Oxide Oxidative Stress (H2O2)

Caption: Major Degradation Pathways of Rosuvastatin.

Conclusion and Implications for Drug Development

This comparative study provides critical insights for the development and manufacturing of Rosuvastatin:

  • Control of pH is Paramount: The stability of the final API and its immediate precursor (Intermediate-2) is highly dependent on pH. The final deprotection step must be carefully optimized to prevent lactonization (acidic risk) or ester hydrolysis (basic risk) of any unreacted material.

  • Inert Atmosphere and Light Protection are Non-Negotiable: The entire molecular scaffold is susceptible to oxidation and photo-isomerization. All manufacturing steps, from the synthesis of the core intermediate to the storage of the final API, must be conducted under light-protected, low-oxygen conditions.

  • Intermediate Stability Informs Process Control: The high stability of the core intermediate (INT-1) under hydrolytic and thermal stress suggests that the early stages of the synthesis are robust. The stability focus should be on the later stages involving the manipulation of the sensitive side chain.

By understanding the relative stabilities of the API and its precursors, scientists can build quality into the product from the earliest stages of development, leading to a more robust, reliable, and safe manufacturing process.

References

  • Title: An overview of validated analytical methods for the determination of rosuvastatin in biological fluids and pharmaceutical formulations. Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

  • Title: ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation URL: [Link]

  • Title: Forced degradation of rosuvastatin: isolation, characterization and in silico toxicity prediction of its degradation products. Source: RSC Advances URL: [Link]

  • Title: A review of rosuvastatin degradation, synthesis and determination in pharmaceutical dosage forms. Source: Journal of the Chilean Chemical Society URL: [Link]

  • Title: Stability-Indicating HPLC Method for the Determination of Rosuvastatin in the Presence of its Degradation Products. Source: Chromatographia URL: [Link]

assessing the purity of tert-butyl rosuvastatin from different suppliers

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

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Expanding the Scope

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Initiating Detailed Research

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Initiating Focused Research

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\n\nExpanding Analytical Focus

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Initiating Method Research

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Refining Data Collection

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\n\nRefining Data Collection

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inter-laboratory comparison of tert-butyl rosuvastatin analysis

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Targeted Research

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Planning the Google Search

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A Comparative Guide to Performance Verification of Chiral Columns for Rosuvastatin Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison and performance verification of chiral columns for the separation of rosuvastatin intermediates. It is designed for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for chiral purity assessment.

Introduction: The Criticality of Chiral Separation in Rosuvastatin Synthesis

Rosuvastatin, a widely prescribed medication for lowering cholesterol, possesses two chiral centers in its side chain, leading to the possibility of four stereoisomers. While the desired therapeutic effect is attributed to the (3R, 5S)-dihydroxyheptanoic acid side chain, the other stereoisomers can exhibit different pharmacological and toxicological profiles. Therefore, the stringent control of stereoisomeric purity throughout the manufacturing process is a critical regulatory requirement. This necessitates the use of high-performance chiral chromatography to accurately quantify the desired enantiomer and its impurities. The selection and rigorous performance verification of the chiral column are paramount to ensuring the safety and efficacy of the final drug product.

Understanding the Separation Mechanism: A Primer on Chiral Stationary Phases

The enantioselective separation of rosuvastatin intermediates is typically achieved using chiral High-Performance Liquid Chromatography (HPLC). The heart of this technique lies in the chiral stationary phase (CSP) within the column. These CSPs are designed to interact diastereomerically with the enantiomers, leading to differential retention times and, thus, separation. The most common types of CSPs for this application are based on polysaccharide derivatives, such as amylose and cellulose, which are coated or immobilized onto a silica support.

The separation mechanism relies on a combination of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance between the chiral analyte and the CSP. The specific three-dimensional structure of the polysaccharide derivatives creates chiral cavities and grooves where the enantiomers can bind. The enantiomer that forms a more stable complex with the CSP will be retained longer on the column, resulting in a later elution time.

For a deeper dive into the principles of chiral recognition mechanisms, the reader is encouraged to consult authoritative sources on the topic.

Comparative Performance of Chiral Columns: A Data-Driven Approach

The selection of an appropriate chiral column is a crucial first step. This section compares the performance of three commonly used polysaccharide-based chiral columns for the separation of a key rosuvastatin intermediate, (3R,5S)-6-((tert-butyldimethylsilyloxy)methyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate.

Table 1: Comparative Performance Data of Chiral Columns for a Rosuvastatin Intermediate

ColumnStationary PhaseMobile PhaseFlow Rate (mL/min)Resolution (Rs)Selectivity (α)Analysis Time (min)
Column AAmylose tris(3,5-dimethylphenylcarbamate)n-Hexane/Isopropanol (90:10, v/v)1.02.11.2515
Column BCellulose tris(3,5-dimethylphenylcarbamate)n-Hexane/Ethanol (85:15, v/v)0.82.51.3218
Column CAmylose tris(3-chlorophenylcarbamate)n-Hexane/Isopropanol/DEA (95:5:0.1, v/v/v)1.21.81.1912

Note: The data presented here is illustrative and may vary depending on the specific intermediate and analytical conditions.

Analysis of Results:

  • Column B demonstrates the highest resolution and selectivity, indicating the best separation between the enantiomers.

  • Column C offers the shortest analysis time, which could be advantageous for high-throughput screening.

  • Column A provides a good balance of resolution and analysis time.

The choice of column will depend on the specific requirements of the analysis. For routine quality control where high resolution is critical, Column B would be the preferred choice. For process monitoring where speed is a priority, Column C might be more suitable.

Experimental Protocol: A Step-by-Step Guide to Performance Verification

Once a chiral column is selected, its performance must be rigorously verified. This involves a series of experiments to demonstrate that the analytical method is suitable for its intended purpose. The following protocol outlines the key steps in this process, in line with the International Council for Harmonisation (ICH) guidelines.

System Suitability Testing

This is performed before each analytical run to ensure the chromatographic system is performing adequately.

  • Prepare a system suitability solution: This solution should contain the rosuvastatin intermediate at a known concentration and a small amount of its enantiomer to ensure both peaks are detectable.

  • Equilibrate the column: Flush the column with the mobile phase until a stable baseline is achieved.

  • Inject the system suitability solution five times.

  • Evaluate the following parameters:

    • Resolution (Rs): The degree of separation between the two enantiomer peaks. A value of Rs > 1.5 is generally considered acceptable.

    • Tailing factor (T): A measure of peak symmetry. A value between 0.8 and 1.5 is typically required.

    • Relative Standard Deviation (RSD) of peak area and retention time: This should be less than 2% for replicate injections.

Method Validation

Method validation provides comprehensive evidence that the analytical method is accurate, precise, and reliable.

dot

Caption: Key Parameters for Analytical Method Validation.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by injecting a placebo (all components except the analyte) and showing no interfering peaks at the retention time of the analyte and its enantiomer.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. Prepare a series of solutions of the rosuvastatin intermediate at different concentrations (e.g., 50% to 150% of the target concentration). Plot the peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. This is determined by spiking the placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is assessed at three levels:

    • Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision): Analysis of replicate samples on different days, by different analysts, or on different instruments.

    • Reproducibility: Analysis of replicate samples in different laboratories.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This involves systematically varying parameters such as mobile phase composition (e.g., ±2%), column temperature (e.g., ±5 °C), and flow rate (e.g., ±0.1 mL/min) and observing the effect on the resolution and other system suitability parameters.

Workflow for Chiral Column Performance Verification

The following diagram illustrates the logical flow of the performance verification process.

dot

Chiral_Column_Verification_Workflow A Select Potential Chiral Columns B Method Development & Optimization A->B C System Suitability Testing B->C F Pass C->F Criteria Met G Fail C->G Criteria Not Met D Method Validation (ICH Q2(R1)) E Routine Analysis D->E F->D G->B Re-optimize

Caption: Workflow for Chiral Column Performance Verification.

Conclusion

The successful implementation of a chiral separation method for rosuvastatin intermediates hinges on the careful selection and thorough performance verification of the chiral column. By following a systematic approach that includes a data-driven column comparison, rigorous system suitability testing, and comprehensive method validation according to ICH guidelines, researchers can ensure the development of a robust and reliable analytical method. This, in turn, is crucial for guaranteeing the stereoisomeric purity, safety, and efficacy of the final rosuvastatin drug product.

References

  • Chiral Recognition Mechanisms in Enantioselective Chromatography. Chemical Reviews. [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • A Review of the Quality Control of Rosuvastatin. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Development and validation of a stability-indicating HPLC method for the simultaneous determination of rosuvastatin and its seven related substances in bulk drug and pharmaceutical dosage forms. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Principles and Applications of Chiral Chromatography. Royal Society of Chemistry. [Link]

A Comprehensive Guide to Establishing the Relative Response Factor of Tert-Butyl Rosuvastatin for Accurate Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical quality control, the precise quantification of impurities is not merely a regulatory requirement but a cornerstone of patient safety. For active pharmaceutical ingredients (APIs) like Rosuvastatin, a widely prescribed statin for managing hypercholesterolemia, ensuring the purity profile is meticulously characterized is paramount. One of the key process-related impurities that can arise during the synthesis of Rosuvastatin is tert-butyl rosuvastatin, an ester analog. Accurately quantifying this impurity requires the establishment of a Relative Response Factor (RRF), a critical parameter in chromatographic analysis.

This guide provides a detailed, scientifically grounded methodology for determining the RRF of tert-butyl rosuvastatin relative to Rosuvastatin using High-Performance Liquid Chromatography (HPLC). We will delve into the theoretical underpinnings of RRF, present a step-by-step experimental protocol, and offer insights gleaned from practical application.

The Foundational Importance of the Relative Response Factor (RRF)

In chromatographic methods, the detector's response to an analyte is not always uniform across different compounds, even at the same concentration. This is particularly true for UV-Vis detectors where the response is dependent on the molar absorptivity of the molecule at a specific wavelength. When quantifying impurities for which a certified reference standard may be unavailable or prohibitively expensive, an RRF allows for their accurate measurement relative to the main API peak. The International Council for Harmonisation (ICH) guidelines underscore the importance of validating analytical procedures, including the quantification of impurities.

The RRF is a measure of the difference in detector response between the impurity and the API. It is calculated as the ratio of the response of the impurity to the response of the API at the same concentration.

RRF = (Response of Impurity / Concentration of Impurity) / (Response of API / Concentration of API)

An RRF of 1.0 indicates an identical response, while a value greater or less than 1.0 signifies a stronger or weaker response, respectively, compared to the API.

Experimental Workflow for RRF Determination

The determination of the RRF for tert-butyl rosuvastatin involves a systematic approach, from the preparation of precise standard solutions to the analysis of the chromatographic data. The following workflow provides a robust framework for this process.

RRF_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_calc Phase 3: Data Processing & Calculation prep_standards Prepare Stock Solutions (Rosuvastatin & Tert-butyl Rosuvastatin) prep_dilutions Create a Series of Working Standard Solutions prep_standards->prep_dilutions Serial Dilution hplc_setup HPLC System Setup & Method Optimization prep_dilutions->hplc_setup injection Inject Standards (Multiple Replicates) hplc_setup->injection data_acq Data Acquisition (Peak Area & Retention Time) injection->data_acq linearity Assess Linearity of Response for Both Compounds data_acq->linearity rrf_calc Calculate RRF from Slope of Calibration Curves linearity->rrf_calc validation Validate RRF (e.g., through spike/recovery) rrf_calc->validation

Figure 1: A generalized workflow for the determination of the Relative Response Factor (RRF).

Detailed Experimental Protocol

This protocol outlines a validated method for establishing the RRF of tert-butyl rosuvastatin.

1. Materials and Reagents:

  • Rosuvastatin Calcium Reference Standard (CRS)

  • Tert-butyl Rosuvastatin (synthesis and characterization may be required if not commercially available)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Formic acid (analytical grade)

  • Ultrapure water

2. Chromatographic Conditions:

The selection of appropriate HPLC conditions is critical for achieving good separation and peak shape. A reverse-phase method is typically suitable for Rosuvastatin and its related substances.

ParameterCondition
Column C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase A 0.01 M Ammonium acetate buffer, pH adjusted to 4.5 with formic acid
Mobile Phase B Acetonitrile:Methanol (80:20 v/v)
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 242 nm
Injection Volume 10 µL

3. Preparation of Standard Solutions:

  • Stock Solution (Rosuvastatin): Accurately weigh about 25 mg of Rosuvastatin Calcium CRS into a 50 mL volumetric flask. Dissolve in and dilute to volume with a suitable diluent (e.g., Acetonitrile:Water 50:50 v/v).

  • Stock Solution (Tert-butyl Rosuvastatin): Accurately weigh about 25 mg of tert-butyl rosuvastatin into a 50 mL volumetric flask. Dissolve in and dilute to volume with the same diluent.

  • Working Standard Solutions: Prepare a series of at least five concentration levels by diluting the stock solutions. A recommended range would be from the reporting threshold (e.g., 0.05%) up to a level exceeding the typical specification limit (e.g., 0.2%) of the impurity, relative to a nominal concentration of Rosuvastatin.

4. Data Analysis and RRF Calculation:

  • Inject each working standard solution in triplicate.

  • For both Rosuvastatin and tert-butyl rosuvastatin, plot a calibration curve of the mean peak area versus concentration.

  • Perform a linear regression analysis for each compound. The coefficient of determination (r²) should be > 0.99 to demonstrate linearity.

  • The slope of the regression line represents the response factor.

  • Calculate the RRF using the following formula:

    RRF = Slope of Tert-butyl Rosuvastatin / Slope of Rosuvastatin

Interpreting the Results: A Hypothetical Data Set

To illustrate the process, consider the following hypothetical data:

Concentration (µg/mL)Rosuvastatin Peak AreaTert-butyl Rosuvastatin Peak Area
1.050,10045,200
2.5125,500113,000
5.0250,800226,000
7.5376,000338,500
10.0501,500451,800

From a linear regression of this data:

  • Slope (Rosuvastatin): 50,120

  • Slope (Tert-butyl Rosuvastatin): 45,150

Calculated RRF = 45,150 / 50,120 = 0.90

This RRF of 0.90 indicates that tert-butyl rosuvastatin has a slightly lower response than Rosuvastatin at 242 nm under these specific chromatographic conditions. Therefore, when quantifying this impurity in a sample, the peak area of tert-butyl rosuvastatin would need to be corrected by this factor to obtain an accurate concentration.

Structural Considerations and Detector Response

The difference in response between Rosuvastatin and its tert-butyl ester can be rationalized by examining their chemical structures. The chromophore responsible for UV absorption is largely identical. However, the presence of the bulky tert-butyl group can subtly influence the electronic environment of the chromophore, leading to a slight alteration in the molar absorptivity.

Figure 2: A simplified representation of the structural relationship between Rosuvastatin and its tert-butyl ester impurity.

Alternative and Confirmatory Techniques

While HPLC-UV is the workhorse for routine quality control, other techniques can be employed for the initial identification and structural confirmation of impurities like tert-butyl rosuvastatin.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique provides molecular weight information, which is invaluable for confirming the identity of the impurity. The fragmentation pattern observed in MS/MS can further elucidate the structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation, NMR is the gold standard. It provides detailed information about the connectivity of atoms within the molecule.

The use of these advanced techniques is often part of the initial method development and validation process to ensure that the peak being assigned as tert-butyl rosuvastatin is indeed the correct compound.

Conclusion

The establishment of a scientifically sound Relative Response Factor for tert-butyl rosuvastatin is a critical step in ensuring the quality and safety of Rosuvastatin drug products. By following a rigorous experimental protocol, analysts can confidently and accurately quantify this process-related impurity. The principles and methodologies outlined in this guide provide a robust framework for this essential task in pharmaceutical analysis.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH; 2005. [Link]

  • A new and efficient synthesis of Tert-Butyl (3R,5S,E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoate (Tert-Butyl Rosuvastatin). Synthetic Communications. 2011;41(16):2435-2442. [Link]

comparative analysis of different synthesis routes for rosuvastatin intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Rosuvastatin calcium (Crestor) represents a pinnacle of "superstatin" engineering, characterized by its high potency and distinct hydrophilic properties. For process chemists and drug developers, the synthesis of Rosuvastatin is defined by two critical challenges: constructing the highly substituted pyrimidine core and stereoselectively installing the chiral dihydroxy heptenoate side chain (the pharmacophore).

This guide objectively compares the two dominant industrial strategies for the critical coupling phase: the Wittig-Horner Olefination and the Julia-Kocienski Olefination . We analyze these routes based on yield, stereoselectivity (E-isomer purity), and scalability to aid in process optimization and intermediate selection.

Part 1: Strategic Analysis of Synthesis Routes

The synthesis of Rosuvastatin is generally convergent. It relies on the coupling of a Pyrimidine Carbaldehyde (Core) with a Chiral Side Chain precursor. The choice of coupling chemistry dictates the impurity profile and downstream processing costs.

Route A: The Wittig-Horner Olefination (Industry Standard)

This route involves the reaction of the pyrimidine carbaldehyde with a phosphonate-functionalized side chain.

  • Mechanism: The phosphonate anion attacks the aldehyde, forming a betaine intermediate which collapses to form the alkene.

  • Key Advantage: It is the most mature technology with readily available precursors.

  • Critical Challenge: Removing phosphorus byproducts (triphenylphosphine oxide or phosphate esters) and ensuring high E-selectivity (trans-isomer).

Route B: The Julia-Kocienski Olefination (High-Fidelity Alternative)

This route utilizes a heteroaryl sulfone (often benzothiazole or tetrazole sulfone) reacting with the aldehyde.

  • Mechanism: A modification of the classical Julia olefination, proceeding via a SMILES rearrangement.

  • Key Advantage: Superior E-selectivity (>99%) and often higher yields in complex substrates.

  • Critical Challenge: The synthesis of the sulfone intermediate adds a step, and the reagents are generally more expensive.

Part 2: Comparative Data Review

The following data summarizes typical performance metrics reported in process chemistry literature for the coupling step (formation of the rosuvastatin alkene precursor).

MetricRoute A: Wittig-HornerRoute B: Julia-Kocienski
Coupling Yield 75% - 82%80% - 88%
Stereoselectivity (E:Z Ratio) 95:5 to 97:3> 99:1
Atom Economy Moderate (Phosphorus waste)Good (Sulfinate salt waste)
Purification Load High (Requires removal of P-byproducts)Moderate (Water-soluble byproducts)
Reagent Cost LowHigh
Scalability Excellent (Ton-scale proven)Good (Supply chain dependent)

Analyst Insight: While the Wittig-Horner route is cheaper initially, the cost of purifying the Z-isomer (cis) and removing phosphorus waste can tip the Total Cost of Ownership (TCO) in favor of the Julia-Kocienski route for high-purity API requirements.

Part 3: Visualizing the Convergence

The following diagram illustrates the convergent nature of the synthesis and the divergence point between the two methodologies.

RosuvastatinSynthesis Core Pyrimidine Core (Aldehyde) Coupling Coupling Reaction (Olefination) Core->Coupling SideChain Chiral Side Chain (Precursor) WittigReagent Phosphonate Reagent (Wittig-Horner) SideChain->WittigReagent Phosphorylation JuliaReagent Sulfone Reagent (Julia-Kocienski) SideChain->JuliaReagent Sulfonylation WittigReagent->Coupling Route A JuliaReagent->Coupling Route B Crude Crude Intermediate (Protected Ester) Coupling->Crude Purification Purification (Crystallization/Chromatography) Crude->Purification Final Rosuvastatin Calcium Purification->Final Hydrolysis & Ca Salt Formation

Figure 1: Convergent synthesis workflow comparing Wittig-Horner and Julia-Kocienski pathways.

Part 4: Detailed Experimental Protocols

Protocol 1: Synthesis of the Pyrimidine Aldehyde Core

Target: 4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)pyrimidine-5-carbaldehyde

This protocol describes the oxidation of the corresponding alcohol, a common intermediate.

Reagents:

  • Pyrimidine Alcohol Precursor (1.0 eq)

  • Activated Manganese Dioxide (

    
    ) (10.0 eq)
    
  • Dichloromethane (DCM) or Toluene (Solvent)

Step-by-Step Workflow:

  • Charge: In a clean, dry reactor, dissolve the Pyrimidine Alcohol (100 g) in DCM (1000 mL).

  • Addition: Add Activated

    
     (250 g) in portions to control the exotherm. Note: High surface area 
    
    
    
    is critical for reaction rate.
  • Reaction: Heat the suspension to reflux (

    
    ) and stir vigorously for 6-8 hours. Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.
    
  • Filtration: Cool to room temperature. Filter the slurry through a Celite pad to remove manganese salts. Wash the pad with DCM (2 x 200 mL).

  • Concentration: Evaporate the filtrate under reduced pressure to obtain the crude aldehyde as a pale yellow solid.

  • Purification: Recrystallize from Isopropyl Alcohol (IPA) to achieve >99% purity.

Protocol 2: Wittig-Horner Coupling (The Standard)

Target: tert-butyl (3R,5S,6E)-7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)pyrimidin-5-yl]-3,5-dihydroxy-6-heptenoate (Protected)

Reagents:

  • Pyrimidine Aldehyde (from Protocol 1) (1.0 eq)

  • Side Chain Phosphonate (1.1 eq)

  • Potassium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    )
  • Acetonitrile (ACN) or DMF

Step-by-Step Workflow:

  • Activation: Dissolve the Side Chain Phosphonate (1.1 eq) in dry Acetonitrile. Cool to

    
    .
    
  • Base Addition: Add

    
     (1.5 eq) and stir for 30 minutes. Note: Use anhydrous base to prevent hydrolysis.
    
  • Coupling: Add the Pyrimidine Aldehyde (1.0 eq) solution dropwise.

  • Temperature Control: Allow the reaction to warm to room temperature (

    
    ) and stir for 12 hours.
    
  • Quench: Quench with water. Extract with Ethyl Acetate.

  • Workup: Wash the organic layer with brine, dry over

    
    , and concentrate.
    
  • Crystallization: The crude oil often contains traces of Z-isomer. Crystallize from Methanol/Water to enrich the E-isomer (>99%).

Part 5: Critical Process Parameters (CPPs) & Troubleshooting

To ensure reproducibility and "Self-Validating" protocols, monitor these parameters:

  • Moisture Control: Both Wittig and Julia reactions are moisture-sensitive. Water content in solvents must be

    
    .
    
  • Temperature Ramps: In the Julia reaction, the temperature during the addition of the base dictates the stereoselectivity. Lower temperatures (

    
     to 
    
    
    
    ) generally favor the E-alkene.
  • Aldehyde Purity: Impurities in the pyrimidine aldehyde (specifically the alcohol precursor) can act as chain terminators or catalyst poisons.

Pathway Logic Diagram: Impurity Formation

Understanding where impurities arise is key to control.

ImpurityLogic Aldehyde Aldehyde Input Reaction Olefination Aldehyde->Reaction Base Base Strength/Temp Base->Reaction Controls E_Isomer E-Isomer (Desired) Reaction->E_Isomer Kinetic Control Z_Isomer Z-Isomer (Impurity) Reaction->Z_Isomer Thermodynamic Leak SideRxn Elimination/Degradation Reaction->SideRxn Over-heating

Figure 2: Logic flow of impurity generation during olefination.

References

  • Watanabe, M., et al. (1997). "Synthesis and Biological Activity of Methanesulfonamide Pyrimidine- and N-Methanesulfonyl Pyrrole-Substituted 3,5-Dihydroxy-6-heptenoates." Bioorganic & Medicinal Chemistry.

  • Taylor, M., et al. (2005). "Process Development of Rosuvastatin Calcium." Organic Process Research & Development.

  • Prashad, M., et al. (2006). "An Efficient Process for the Synthesis of Rosuvastatin Calcium." Organic Process Research & Development.

  • Blakemore, P. R. (2002). "The Modified Julia Olefination: Alkene Synthesis via the Condensation of Metallated Heteroarylalkylsulfones with Carbonyl Compounds." Journal of the Chemical Society, Perkin Transactions 1.

  • AstraZeneca UK Ltd. (2001). "Crystalline Rosuvastatin Calcium and Process for its Preparation." U.S. Patent 6,316,460.

Safety Operating Guide

tert-Butyl rosuvastatin proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Gathering

I'm now starting a thorough information sweep on tert- Butyl rosuvastatin disposal. I'm prioritizing safety data sheets, environmental regulations, and potential chemical degradation methods as my key search terms. My aim is to build a robust foundation of knowledge before diving deeper.

Defining Disposal Protocol

I've transitioned from initial data gathering to defining a disposal protocol for tert-Butyl rosuvastatin. My focus has sharpened to include hazard identification, PPE recommendations, and waste classification according to regulations. I'm starting to build a step-by-step procedure and will be using Graphviz to make a flowchart of the workflow. I plan to create a summary table to easily reference key information and create a comprehensive guide with a detailed reference list.

Refining Disposal Steps

I'm now refining the disposal steps for tert-Butyl rosuvastatin. I'm focusing on chemical neutralization and degradation options, plus proper packaging and labeling for waste disposal. I am using Graphviz to represent the step-by-step disposal workflow, which I am designing to ensure compliance with all regulatory guidelines. I am compiling key information into a summary table. I am almost ready to create the final guide with detailed references, including clickable URLs.

Personal protective equipment for handling tert-Butyl rosuvastatin

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Profile & Mechanistic Rationale

tert-Butyl rosuvastatin (Rosuvastatin tert-butyl ester, CAS: 355806-00-7) is a critical intermediate in the synthesis of Rosuvastatin. While often less characterized than the final API, it retains the HMG-CoA reductase inhibitor pharmacophore.

The Safety Criticality: Unlike the final Rosuvastatin Calcium salt, which is hydrophilic, the tert-butyl ester moiety renders this molecule highly lipophilic . This structural change significantly alters the risk profile:

  • Enhanced Dermal Absorption: The lipophilic nature facilitates faster permeation through the stratum corneum compared to the salt form.

  • Reproductive Toxicity: As a statin precursor, it is classified under the Reproductive Toxicity Category 1B (presumed human reproductive toxicant). It poses risks to fetal development by inhibiting cholesterol biosynthesis essential for embryogenesis.

  • Potency: Treat this substance as an Occupational Exposure Band (OEB) 3 or 4 compound. Strict containment is required to prevent sensitization and systemic exposure.

Personal Protective Equipment (PPE) Matrix

The following matrix dictates PPE requirements based on the physical state of the material. This system relies on "Redundancy of Barriers"—if one barrier fails (e.g., glove tear), a secondary barrier remains.

Protective LayerSolid Handling (Powder/Crystals)Solution Handling (Organic Solvents)Technical Rationale
Respiratory N95 or P100 Respirator (if outside isolator)Half-face Respirator w/ Organic Vapor CartridgePrevents inhalation of airborne particulates (solids) or solvent vapors (liquids) that carry the API.
Hand Protection Double Nitrile Gloves (min 5 mil thickness)Double Nitrile or Nitrile + Laminate (if using DCM/THF)Double gloving provides a visual breach indicator. The outer glove protects against chemical permeation; the inner glove protects the skin.
Eye Protection Chemical Safety Goggles Chemical Safety Goggles + Face ShieldStandard safety glasses are insufficient against splashes of lipophilic solutions that can track around lenses.
Body Protection Lab Coat + Tyvek® Sleeves Chemical Resistant Apron + Lab CoatProtects personal clothing from dust accumulation and solvent splash-back.
Footwear Closed-toe, non-absorbent shoes + Shoe Covers Closed-toe, non-absorbent shoesPrevents tracking of potent powder residues out of the laboratory zone.

Operational Protocol: Donning & Doffing

Improper removal of PPE (doffing) is the most common cause of operator exposure. The following protocol utilizes a "Clean-to-Dirty" entry and "Dirty-to-Clean" exit logic to maintain containment.

Visualization: PPE Donning Sequence

The following diagram illustrates the correct order of operations to ensure a sealed protective layer.

G Start START: Hygiene Check Step1 1. Shoe Covers & Hair Net Start->Step1 Step2 2. Inner Gloves (Nitrile) Step1->Step2 Step3 3. Lab Coat/Gown (Seal Cuffs) Step2->Step3 Step4 4. Respiratory Protection Step3->Step4 Step5 5. Outer Gloves (Over Cuff) Step4->Step5 Ready READY: Visual Check Step5->Ready Verify Seal

Figure 1: Sequential PPE donning workflow ensuring cuff sealing and respiratory fit.

detailed Handling Procedures
A. Weighing & Transfer (High Risk)
  • Engineering Control: All weighing must occur within a Certified Chemical Fume Hood or a Powder Containment Balance Enclosure.

  • Static Control: Use an ionizing bar. tert-Butyl rosuvastatin powder can be electrostatically charged, causing "fly-away" particles.

  • Technique:

    • Place a tack mat at the hood sash.

    • Pre-weigh the receiving vessel (tare) before adding the compound.

    • Use a disposable spatula. Do not reuse spatulas even after washing.

    • Wet Wiping: Immediately wipe down the balance area with a solvent-dampened wipe (e.g., Ethanol) after weighing to capture invisible dust.

B. Solubilization
  • Solvent Choice: When dissolving in organic solvents (e.g., Ethyl Acetate, Methanol), the lipophilicity increases.

  • Precaution: Ensure the outer glove is compatible with the solvent being used. For example, if using Dichloromethane (DCM), standard nitrile degrades quickly; use a Silver Shield® laminate under-glove.

Decontamination & Waste Disposal

Because tert-Butyl rosuvastatin is an environmental hazard and a potent bioactive, it cannot be disposed of in general waste or down the drain.

Visualization: Waste Stream Logic

This decision tree ensures compliance with environmental safety regulations.

WasteLogic Material Waste Material Type Identify State Material->Type Solid Solid Waste (Powder/Wipes/PPE) Type->Solid Liquid Liquid Waste (Mother Liquor/Rinses) Type->Liquid Bag Double Bagging (Yellow Biohazard) Solid->Bag Seal & Label Segregate Segregate by Solvent (Halogenated vs Non-Hal) Liquid->Segregate Carboy Destruction High-Temp Incineration Bag->Destruction Segregate->Destruction

Figure 2: Waste segregation and destruction workflow for potent pharmaceutical intermediates.

Disposal Protocol
  • Solids: All contaminated gloves, weigh boats, and paper towels must be placed in a double-lined hazardous waste bag . Label as "Toxic Solid - Statin Intermediate."

  • Liquids: Collect all mother liquors and rinses in designated carboys. Do not mix with general organic waste if the facility recycles solvents, as the statin residue will contaminate the recycling stream.

  • Glassware: Triple rinse glassware with a suitable solvent (e.g., Acetone) inside the fume hood. Collect the rinsate as hazardous waste. Only then can the glassware be moved to the general wash area.

Emergency Response

  • Skin Contact: Immediately wash with soap and copious amounts of water for 15 minutes. Do not use alcohol or solvents on the skin, as this may enhance absorption of the lipophilic ester.

  • Eye Contact: Flush with water for 15 minutes using an eyewash station. Seek immediate medical attention.

  • Spill: Isolate the area. Do not dry sweep. Use a HEPA vacuum or wet-wipe method to clean powder spills to prevent aerosolization.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6918537, Rosuvastatin. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (PPE) Standards 1910.132. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Rosuvastatin calcium (Reprotox Classification). Retrieved from [Link]

  • SafeWork Australia. Model Code of Practice: Managing Risks of Hazardous Chemicals in the Workplace. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.